molecular formula C7H11NO2 B2626698 2-Amino-3-(furan-3-yl)propan-1-ol CAS No. 1315060-16-2

2-Amino-3-(furan-3-yl)propan-1-ol

Número de catálogo: B2626698
Número CAS: 1315060-16-2
Peso molecular: 141.17
Clave InChI: LSHBKEPGWBSYJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-3-(furan-3-yl)propan-1-ol is a chiral amino alcohol of high interest in organic and medicinal chemistry research. Its molecular structure, which incorporates a furan heterocycle and both amino and hydroxyl functional groups, makes it a versatile precursor and building block for the synthesis of more complex molecules . Compounds featuring a furan ring are prevalent in bioactive natural products and pharmaceuticals, often serving as core structures in various therapeutic agents . As a multifunctional scaffold, this compound is useful for constructing diverse chemical libraries and for the development of potential pharmacologically active substances . Its applications extend to serving as a ligand in asymmetric synthesis and as an intermediate in the preparation of fine chemicals. This product is intended for research purposes in a controlled laboratory environment only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

2-amino-3-(furan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7(4-9)3-6-1-2-10-5-6/h1-2,5,7,9H,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHBKEPGWBSYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis and Potential Applications of Furan-Containing Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of furan-containing amino alcohols, a class of heterocyclic compounds with significant promise in medicinal chemistry. While a specific Chemical Abstracts Service (CAS) number for 2-Amino-3-(furan-3-yl)propan-1-ol is not publicly documented, this guide will focus on the broader class of related structures. We will delve into synthetic methodologies for key isomers and derivatives, discuss their structure-activity relationships, and explore their potential as scaffolds for the development of novel therapeutics. This document serves as a foundational resource for researchers engaged in the exploration of furan-based compounds in drug discovery.

Introduction: The Significance of the Furan Scaffold in Medicinal Chemistry

The furan nucleus is a versatile heterocyclic scaffold that is a fundamental component in a multitude of biologically active compounds and approved pharmaceutical agents.[1] Its distinct electronic properties and its capacity to act as a bioisostere for other aromatic rings make it a privileged structure in the field of medicinal chemistry.[1] The incorporation of an amino alcohol functionality introduces chirality and supplementary hydrogen bonding capabilities, which further augments the potential for specific interactions with biological targets.[1]

Furan-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The nature and positioning of substituents on the furan ring, along with the attached side chains, are critical in determining the specific activity and potency of these molecules.[1] Given the therapeutic potential of both furan derivatives and amino alcohols, compounds that integrate both moieties represent a compelling scaffold for drug discovery and development.[2]

CAS Numbers and Identification of Key Furan-Containing Amino Alcohols and Derivatives

While a dedicated CAS number for 2-Amino-3-(furan-3-yl)propan-1-ol remains unassigned in public databases, several closely related isomers and derivatives have been cataloged. A clear understanding of these related structures is crucial for designing synthetic routes and for structure-activity relationship (SAR) studies.

Compound NameCAS NumberMolecular FormulaNotes
(S)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride129030-33-7C₇H₁₀ClNO₃A chiral amino acid derivative.
(R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride2803375-21-3C₇H₁₀ClNO₃The (R)-enantiomer of the above.[3]
(R)-2-amino-3-(furan-3-yl)propanoic acid129030-34-8C₇H₉NO₃The free base of the (R)-enantiomer.[4]
3-Amino-1-(furan-3-yl)propan-1-ol1023733-77-4C₇H₁₁NO₂A structural isomer of the target compound.[2]
(1R,2S)-1-amino-1-(furan-3-yl)propan-2-ol1269970-35-5C₇H₁₁NO₂A diastereomer with defined stereochemistry.[5]
2-Amino-3-(furan-2-yl)propanoic acid4066-39-1C₇H₉NO₃An isomer with the furan ring at the 2-position.[6]
3-[(Furan-2-ylmethyl)-amino]-propan-1-ol137788-52-4C₈H₁₃NO₂A related secondary amine.[7]

Synthetic Strategies for Furan-Containing Amino Alcohols

The synthesis of furan-containing amino alcohols can be achieved through several strategic pathways, generally involving either the pre-formation of the furan ring followed by side-chain elaboration or the construction of the furan ring from an acyclic precursor already bearing the amino alcohol moiety.

General Synthetic Approach

A common and versatile method involves utilizing readily available furan precursors, such as furfural or its derivatives. These can be chemically modified to introduce the desired amino alcohol side chain.

General Synthetic Pathway Furan_Precursor Furan Precursor (e.g., 3-Furaldehyde) Intermediate Key Intermediate (e.g., Cyanohydrin or Nitroalkane) Furan_Precursor->Intermediate Side-chain introduction Target_Molecule Furan-Containing Amino Alcohol Intermediate->Target_Molecule Functional group manipulation

Caption: General synthetic strategies for furan-containing amino alcohols.

Exemplary Protocol: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol

The following two-step protocol for the synthesis of the structural isomer, 3-Amino-1-(furan-3-yl)propan-1-ol, provides valuable insights into the practical execution of these synthetic strategies.[8]

Step 1: Synthesis of 3-hydroxy-3-(furan-3-yl)propanenitrile

This initial step involves a base-catalyzed addition of acetonitrile to 3-furaldehyde to generate a key cyanohydrin intermediate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve sodium cyanide (NaCN) in a suitable solvent such as a mixture of water and ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-furaldehyde in the same solvent to the cooled NaCN solution.

    • Maintain the reaction at 0 °C for a specified period, followed by stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the addition of a weak acid (e.g., acetic acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-hydroxy-3-(furan-3-yl)propanenitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The second step involves the chemoselective reduction of the nitrile group to afford the target amino alcohol.

  • Procedure using Lithium Aluminum Hydride (LAH):

    • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of LAH in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 3-hydroxy-3-(furan-3-yl)propanenitrile in anhydrous THF dropwise to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-Amino-1-(furan-3-yl)propan-1-ol.

Synthesis_of_3_Amino_1_furan_3_yl_propan_1_ol Furaldehyde 3-Furaldehyde Cyanohydrin 3-hydroxy-3-(furan-3-yl)propanenitrile Furaldehyde->Cyanohydrin + Acetonitrile (Base-catalyzed) Amino_Alcohol 3-Amino-1-(furan-3-yl)propan-1-ol Cyanohydrin->Amino_Alcohol Reduction (e.g., LAH or Raney Nickel)

Caption: Simplified mechanism for the two key synthetic steps.[8]

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-Amino-3-(furan-3-yl)propan-1-ol is not available, the furan scaffold is present in numerous compounds with a broad spectrum of pharmacological activities.[2]

  • Antimicrobial Activity: Furan derivatives have demonstrated activity against various bacterial and fungal strains.[2]

  • Anti-inflammatory and Analgesic Effects: Certain furan-containing compounds have been shown to possess anti-inflammatory and pain-relieving properties.[2]

  • Central Nervous System (CNS) Activity: The furan nucleus is a component of molecules with antidepressant, anxiolytic, and anticonvulsant activities.[2]

  • Anticancer Properties: Some furan derivatives have been investigated for their potential as anticancer agents.[2]

The biological effects of furan derivatives can be mediated through various signaling pathways. The specific pathway targeted is dependent on the overall structure of the molecule and its interaction with biological targets.

Potential_Signaling_Pathways Furan_Derivative Furan-Containing Amino Alcohol Target_Protein Target Protein (e.g., Enzyme, Receptor) Furan_Derivative->Target_Protein Binding Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Signaling_Cascade->Cellular_Response Activation/Inhibition

Caption: Generalized signaling pathways potentially modulated by furan derivatives.[2]

Conclusion

The class of furan-containing amino alcohols represents a promising area for drug discovery. The versatility of furan chemistry allows for the synthesis of a diverse range of analogs, and studies have consistently demonstrated their potential as antimicrobial, anti-inflammatory, and anticancer agents. While direct research on 2-Amino-3-(furan-3-yl)propan-1-ol is limited, the synthetic strategies and biological insights presented in this guide provide a solid foundation for further investigation into this and related compounds. Future work should focus on the development of stereoselective synthetic routes and the comprehensive biological evaluation of these novel chemical entities.

References

  • ChemBK. 2-Amino-3-(furan-2-yl)propanoic acid. [Link][6]

Sources

Structural and Functional Divergence: Furan-2-yl vs. Furan-3-yl Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological divergences between furan-2-yl and furan-3-yl amino alcohols.

Executive Summary

In medicinal chemistry, the furan ring serves as a critical bioisostere for phenyl and heteroaryl rings, offering unique polarity and hydrogen-bonding vectors. However, the choice between the furan-2-yl (α-substituted) and furan-3-yl (β-substituted) isomers is rarely arbitrary. It is a decision that dictates synthetic complexity, metabolic liability, and pharmacodynamic fit.

This guide dissects the differences between amino alcohols derived from these two isomers. While furan-2-yl derivatives benefit from the "commodity status" of furfural precursors, they carry a higher risk of metabolic bioactivation. Furan-3-yl derivatives, while synthetically more demanding, offer distinct electronic profiles and altered metabolic soft spots that can rescue a lead compound from toxicity or potency cliffs.

Part 1: Electronic and Structural Landscape[1]

The fundamental difference between these isomers lies in the electron distribution of the furan ring and how it transmits effects to the amino alcohol side chain.

Electronic Effects (Induction vs. Resonance)

The oxygen atom in the furan ring is highly electronegative, exerting a strong inductive effect ($ -I $).

  • Furan-2-yl: The substituent is attached at the C2 position, directly adjacent to the oxygen. The electron-withdrawing inductive effect is maximized here. Consequently, amines attached via short alkyl chains to the 2-position generally exhibit lower basicity (lower pKa) compared to their 3-yl counterparts.

  • Furan-3-yl: The substituent is at the C3 position, one carbon removed from the oxygen. The inductive effect is attenuated, making the ring electronically more similar to a phenyl ring (though still electron-rich).

Steric Vectors and Binding Geometry

The geometric vector of the side chain relative to the ring oxygen differs significantly:

  • 2-yl Vector: The angle between the ring oxygen and the substituent is approx. 72°. This creates a "bent" conformation where the oxygen lone pairs are spatially closer to the side chain, potentially facilitating intramolecular hydrogen bonding with the amino alcohol hydroxyl group.

  • 3-yl Vector: The substituent projects more linearly relative to the C2-C3 bond. This alters the pharmacophore's 3D volume, often allowing 3-yl derivatives to fit into binding pockets where 2-yl analogs clash sterically or fail to engage key residues.

Part 2: Synthetic Pathways and Protocols

The synthetic accessibility of these two isomers is the primary bottleneck in early-stage drug discovery.

The Divergence: Commodity vs. Specialty
  • Furan-2-yl Route: Starts from Furfural (2-furaldehyde), a cheap, biomass-derived commodity chemical.

  • Furan-3-yl Route: Starts from 3-Furaldehyde , which is significantly more expensive and often requires synthesis from 3-furoic acid or oxidative degradation of 3-hydroxymethylfuran.

Comparative Synthesis: The Henry Reaction (Nitroaldol)

The most robust method to generate the


-amino alcohol scaffold for both isomers is the Henry reaction followed by reduction. This route allows for the direct comparison of reactivity.
Protocol A: Synthesis of 2-amino-1-(furan-2-yl)ethanol
  • Precursor: Furfural (2-furaldehyde)

  • Reagents: Nitromethane, NaOH (cat.), Methanol, Pd/C or LiAlH

    
    .
    

Step 1: Nitroaldol Condensation

  • Dissolve furfural (10 mmol) and nitromethane (12 mmol) in MeOH (20 mL).

  • Cool to 0°C. Add aqueous NaOH (10 M, 0.2 equiv) dropwise.

  • Stir at 0°C for 2 hours. A yellow precipitate (sodium nitronate) may form.

  • Quench with dilute acetic acid. Extract with EtOAc.

  • Result: 1-(furan-2-yl)-2-nitroethanol. (Yields typically >85%).[1]

Step 2: Reduction

  • Dissolve the nitroethanol in dry THF.

  • Add LiAlH

    
     (3 equiv) slowly at 0°C (Note: Catalytic hydrogenation with Pd/C is safer but furan rings can be sensitive to reduction; LiAlH
    
    
    
    preserves the aromaticity if temp is controlled).
  • Reflux for 4 hours.

  • Fieser workup (Water/NaOH/Water).

  • Result: 2-amino-1-(furan-2-yl)ethanol.

Protocol B: Synthesis of 2-amino-1-(furan-3-yl)ethanol
  • Precursor: 3-Furaldehyde (CAS: 498-60-2)

  • Critical Note: 3-Furaldehyde is less electrophilic than furfural due to the lack of direct conjugation with the oxygen's inductive pull. Stronger bases or longer reaction times are often required.

Step 1: Nitroaldol Condensation

  • Dissolve 3-furaldehyde (10 mmol) in Nitromethane (solvent/reactant excess).

  • Add a stronger base catalyst: Amberlyst A-21 or DBU (0.1 equiv).

  • Stir at Room Temperature (25°C) for 12-24 hours. (0°C is often too slow for the 3-isomer).

  • Filter catalyst or wash with dilute HCl.

  • Result: 1-(furan-3-yl)-2-nitroethanol.

Step 2: Chemoselective Reduction

  • Observation: The 3-furyl ring is slightly more robust to hydrogenation than the 2-furyl ring.

  • Protocol: Hydrogenation using Raney Nickel (10 mol%) in MeOH at 50 psi H

    
     for 6 hours is preferred to avoid ring opening.
    
Synthetic Logic Diagram

The following diagram illustrates the parallel synthetic tracks and the critical decision points.

SynthesisComparison Start Target: Furan Amino Alcohol Furfural Precursor: Furfural (2-CHO) (Commodity Chemical) Start->Furfural Alpha-Substitution Fural3 Precursor: 3-Furaldehyde (Specialty Chemical) Start->Fural3 Beta-Substitution Nitro2 Intermediate: 1-(furan-2-yl)-2-nitroethanol Furfural->Nitro2 Henry Rxn (Mild Base, 0°C) Prod2 Product A: 2-amino-1-(furan-2-yl)ethanol Nitro2->Prod2 Reduction (LiAlH4) Risk: Ring Saturation Nitro3 Intermediate: 1-(furan-3-yl)-2-nitroethanol Fural3->Nitro3 Henry Rxn (Stronger Base, RT) Prod3 Product B: 2-amino-1-(furan-3-yl)ethanol Nitro3->Prod3 Reduction (Raney Ni) More Stable Ring

Figure 1: Comparative synthetic workflow for furan-2-yl and furan-3-yl amino alcohols highlighting reagent accessibility and reactivity differences.[1]

Part 3: Medicinal Chemistry & Metabolic Fate[3][4]

The "Furan Problem" in drug development refers to the metabolic bioactivation of the furan ring into toxic reactive metabolites. The position of the amino alcohol side chain dictates the mechanism of this toxicity.

Metabolic Bioactivation Mechanism

Both isomers are metabolized primarily by CYP2E1 (and CYP3A4), but the regiochemistry of the oxidation differs.

  • Furan-2-yl Bioactivation:

    • CYP450 oxidizes the open

      
      -position (C5).
      
    • Formation of 2-substituted-5-hydroxyfuran.

    • Rapid ring opening to form a substituted cis-2-butene-1,4-dial .

    • Toxicity: This linear dicarbonyl is a potent Michael acceptor that crosslinks proteins (lysine/cysteine residues) and DNA.

  • Furan-3-yl Bioactivation:

    • CYP450 can attack either

      
      -position (C2 or C5).
      
    • Attack at C2 (sterically adjacent to the side chain) is often favored electronically but hindered sterically. Attack at C5 is sterically free.

    • Ring opening results in a branched dicarbonyl intermediate.

    • Implication: While still potentially toxic, the 3-substituted metabolites often have different electrophilic reactivities and half-lives compared to the 2-substituted analogs. In some cases, the 3-substitution pattern can retard the initial oxidation step, improving metabolic stability (

      
      ).
      
Metabolic Pathway Comparison

Metabolism cluster_0 Furan-2-yl Metabolism cluster_1 Furan-3-yl Metabolism F2 2-Substituted Furan Ox2 5-Hydroxy-2-R-Furan F2->Ox2 CYP2E1 (C5 Attack) Dial2 Cis-2-butene-1,4-dial (Linear Electrophile) Ox2->Dial2 Ring Opening Tox2 Protein Adducts (Hepatotoxicity) Dial2->Tox2 Nucleophilic Attack F3 3-Substituted Furan Ox3 2-Hydroxy-3-R-Furan or 5-Hydroxy-3-R-Furan F3->Ox3 CYP2E1 (C2 or C5) Dial3 Branched Enedial (Altered Reactivity) Ox3->Dial3 Ring Opening Outcome3 Modified Toxicity Profile (Potential Safety Advantage) Dial3->Outcome3

Figure 2: Divergent metabolic pathways. The 2-yl isomer leads to linear, highly reactive dialdehydes, while the 3-yl isomer generates branched intermediates with distinct toxicological profiles.

Part 4: Summary of Key Differences

FeatureFuran-2-yl Amino AlcoholFuran-3-yl Amino Alcohol
Starting Material Furfural (Cheap, Abundant)3-Furaldehyde (Expensive, Synthetic)
Reactivity (Electrophilic) High (C5 position is very active)Moderate (C2/C5 active but less polarized)
Amine Basicity (pKa) Lower (Stronger -I effect from Oxygen)Higher (Weaker -I effect)
Metabolic Liability High (Rapid formation of linear enedials)Moderate (Slower oxidation, branched metabolites)
Drug Design Role Standard Bioisostere (Lead Gen)Problem Solver (Optimization/Rescue)

References

  • BenchChem. (2025).[2] Synthesis and Reactivity of Furan-2-yl vs Furan-3-yl Derivatives. Retrieved from

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from

  • Lingham, A. R., et al. (2002).[1] Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry.[1] Retrieved from

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Antimicrobial Activity. Retrieved from

  • Organic Chemistry Portal. (2023). The Henry Reaction (Nitroaldol Reaction). Retrieved from

Sources

Novel Furan-Based Building Blocks for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring, a five-membered aromatic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique stereoelectronic properties, coupled with its ability to serve as a versatile bioisostere for the phenyl ring, have made it a cornerstone in the design of novel therapeutics.[1][2][3][4][5] This guide provides an in-depth exploration of furan-based building blocks for drug discovery, targeting researchers, scientists, and drug development professionals. We will traverse the landscape of synthetic methodologies, from classical to contemporary, delve into the nuanced reactivity of the furan nucleus, and analyze structure-activity relationships (SAR) through compelling case studies. This document is designed not as a rigid template, but as a comprehensive resource that explains the causality behind experimental choices, providing field-proven insights to empower the next generation of furan-based drug discovery.

The Furan Ring: A Privileged Scaffold in Medicinal Chemistry

The furan moiety is a recurring motif in a vast array of natural products and synthetic molecules, underpinning their diverse biological functions.[2] Its significance in drug design stems from its role as a bioisostere of the ubiquitous phenyl group. Bioisosteric replacement is a rational approach in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the pharmacological profile of a compound.[6]

Replacing a phenyl ring with a furan ring can offer several advantages:

  • Improved Physicochemical Properties: The ether oxygen in the furan ring introduces polarity and a hydrogen bond acceptor site, which can improve aqueous solubility and bioavailability—critical parameters for drug candidates.[3][7]

  • Enhanced Metabolic Stability: The furan ring often presents a different metabolic profile compared to a benzene ring, potentially blocking sites of unwanted metabolism and improving the pharmacokinetic profile of a drug.[3][5]

  • Unique Receptor Interactions: The distinct electronic distribution and geometry of the furan ring can lead to different and potentially more favorable interactions with biological targets compared to its carbocyclic counterpart.[3][5]

The versatility of the furan scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][5][8][9][10][11][12] This inherent biological activity, combined with its synthetic tractability, makes the furan nucleus a highly attractive starting point for drug discovery programs.

Core Synthetic Methodologies for Furan-Based Building Blocks

The construction of the furan ring is a well-established field, with both classical and modern methods offering robust access to a diverse array of substituted building blocks.

Classical Approaches: The Bedrock of Furan Synthesis

The Paal-Knorr Furan Synthesis This is one of the most fundamental and widely used methods, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][13] The choice of an acid catalyst (e.g., sulfuric acid, TsOH) and anhydrous conditions is critical to drive the reaction towards the dehydrated aromatic furan product by preventing the stable cyclic hemiacetal intermediate from being isolated.[1]

Diagram: Paal-Knorr Furan Synthesis Mechanism

Paal_Knorr cluster_0 1,4-Dicarbonyl cluster_1 Enolization cluster_2 Cyclization cluster_3 Dehydration Dicarbonyl R1-C(=O)-CH2-CH2-C(=O)-R2 Enol R1-C(OH)=CH-CH2-C(=O)-R2 Dicarbonyl->Enol H+ Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Intramolecular Attack Furan Substituted Furan Hemiacetal->Furan -H2O

Caption: Mechanism of the Paal-Knorr furan synthesis.

The Feist-Benary Furan Synthesis This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound.[1][13] The initial S N 2 reaction is followed by a base-catalyzed cyclization and elimination to yield the furan product. This approach is particularly useful for accessing furans with specific substitution patterns that may be difficult to obtain via the Paal-Knorr synthesis.

Modern Synthetic Strategies

Modern organic synthesis has expanded the toolkit for furan construction, offering milder conditions and greater functional group tolerance.

  • Metal-Catalyzed Cyclizations: Various transition metals, including palladium, gold, and platinum, catalyze the cycloisomerization of appropriately substituted enynes or alkynic epoxides to form furans, often with high efficiency and selectivity.[14]

  • Convergent Syntheses: Recent advances have enabled one-pot preparations of highly functionalized furans from readily accessible starting materials like α-diazoketones, providing a rapid route to complex scaffolds.[15]

  • Ring-Closing Metathesis (RCM): For the synthesis of fused systems like benzofurans, RCM using Grubbs-type catalysts has emerged as a powerful and atom-economical strategy.[16]

Challenges and Solutions in Furan Synthesis

Despite the availability of numerous synthetic methods, challenges remain.

  • Regioselectivity: Controlling the position of substituents on the furan ring is a common challenge, as the α-positions (C2 and C5) are generally more reactive towards electrophiles than the β-positions (C3 and C4).[17] Careful selection of the synthetic method and reaction conditions is crucial for achieving the desired regioisomer.[17]

  • Stability: Furan rings can be sensitive to strong acids, heat, and oxygen.[17] Electron-releasing substituents can activate the ring towards polymerization or ring-opening.[17] Therefore, mild reaction conditions are often preferred, and care must be taken during workup and purification.[17]

  • Humin Formation: When using carbohydrates as starting materials for furans like 5-hydroxymethylfurfural (HMF), the formation of dark, polymeric byproducts known as "humins" can significantly reduce yields.[17] This can be minimized by using biphasic solvent systems to continuously extract the product from the acidic aqueous phase.[17]

Chemical Reactivity and Strategic Functionalization

The utility of furan building blocks is defined by their reactivity. Understanding these properties allows for the strategic diversification of a core scaffold to explore chemical space and optimize biological activity.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the furan ring makes it highly reactive towards electrophilic substitution, which preferentially occurs at the 2- and 5-positions.[3] Mild reagents are often required for reactions like nitration and halogenation to avoid degradation of the ring.[18]

  • Oxidative Ring-Opening: The furan ring can be considered a masked 1,4-dicarbonyl compound.[19] Oxidative cleavage can unmask this functionality, providing access to a variety of useful synthetic intermediates.[19][20]

  • The Achmatowicz Reaction: This powerful transformation converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[20][21] It is a cornerstone in carbohydrate and natural product synthesis, allowing for the creation of complex, stereochemically rich molecules from simple furan precursors.[21]

Diagram: Drug Discovery Workflow with Furan Building Blocks

Workflow A Selection of Furan Building Block Synthesis (e.g., Paal-Knorr) B Synthesis of Core Furan Scaffold A->B C Strategic Functionalization (e.g., Bromination, Suzuki Coupling) B->C D Library of Furan Derivatives C->D E In Vitro Biological Screening (e.g., MTT Assay) D->E F SAR Analysis & Lead Identification E->F Identify Hits G Lead Optimization F->G G->C Iterative Design H Preclinical Development G->H

Caption: A typical drug discovery workflow using furan building blocks.

Structure-Activity Relationship (SAR) and Pharmacological Insights

The true value of furan building blocks is realized when their structural modifications lead to predictable and favorable changes in biological activity.

Case Studies of Furan-Containing Drugs
  • Antimicrobial - Nitrofurantoin: This antibiotic, used for urinary tract infections, contains a furan ring substituted with a nitro group.[3][8] The furan ring acts as a scaffold, and its electron-rich nature is crucial for the drug's mechanism. Inside bacterial cells, the nitro group is reduced to highly reactive intermediates that damage bacterial DNA and other macromolecules.[3][8]

  • Anti-inflammatory - Rofecoxib (Withdrawn): This former selective COX-2 inhibitor featured a furanone ring that was essential for binding to the enzyme's active site.[3] This example, though historical, illustrates the role of the furan scaffold in designing selective enzyme inhibitors.

  • Anticancer Agents: Numerous furan derivatives have shown potent anticancer activity.[8] For instance, furan-fused chalcones have emerged as a promising class of antiproliferative agents.[4][22] The fusion of the furan ring to the chalcone scaffold can significantly enhance cytotoxicity.[4][22]

Quantitative SAR Data Summary

The biological activity of furan-based compounds is highly dependent on the nature and position of substituents. Modifications at the C2 and C5 positions are often critical for modulating potency and selectivity.[4]

Table 1: Anticancer Activity of Furan-Fused Chalcone Derivatives

CompoundKey Structural FeatureIC50 (µM) on HL60 CellsReference
Chalcone 9 2',4'-Dihydroxychalcone (No Furan)305[22]
FFC 8 Furan ring fused to A-ring of Chalcone 917.2[22]
Chalcone 7 2',4',4-Trihydroxychalcone59.6[22]
FFC 6a Furan-fused isomer of Chalcone 720.9[22]
FFC 6s Furan-fused isomer of Chalcone 770.8[22]

Data sourced from Anticancer Research, 2015.[22]

The data clearly demonstrates that the addition of a furan ring can lead to a more than 17-fold increase in potency (compare compounds 9 and 8).[22] The relative positioning of the furan and phenyl moieties is also crucial, as evidenced by the differing activities of isomers 6a and 6s.[22]

Diagram: Potential Anticancer Mechanism of Furan Derivatives

Apoptosis Furan Furan-Based Anticancer Agent Bax Bax (Pro-apoptotic) Furan->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Furan->Bcl2 Downregulates Mitochondria Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Cytochrome c Release Bax->Mitochondria Promotes Permeability Bcl2->Mitochondria Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway.

Experimental Protocols

The following protocols are provided as examples of self-validating systems for the synthesis and evaluation of furan-based building blocks.

Protocol 1: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Synthesis
  • Objective: To synthesize a simple, substituted furan building block from a 1,4-dicarbonyl compound.

  • Reagents:

    • Hexane-2,5-dione (1,4-dicarbonyl)

    • p-Toluenesulfonic acid (TsOH) (catalyst)

    • Toluene (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione (1.0 eq) and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 2,5-dimethylfuran.

  • Validation: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and GC-MS.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
  • Objective: To assess the anti-proliferative effects of synthesized furan derivatives on a cancer cell line (e.g., MCF-7).[23][24]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[23]

  • Procedure:

    • Seed human carcinoma cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the furan test compounds (typically in DMSO, with a final DMSO concentration <0.5%) and incubate for 72 hours.[23]

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation by metabolically active cells.[23]

    • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[23]

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the resulting dose-response curve.[2]

Future Directions and Outlook

The furan scaffold continues to be a rich source of innovation in drug discovery.[2] Future efforts will likely focus on:

  • Exploration of New Therapeutic Areas: The broad biological activity of furan derivatives suggests their potential may extend to other diseases.[2]

  • Novel Synthetic Methodologies: The development of even more efficient, sustainable, and regioselective methods for furan synthesis will accelerate the discovery process.

  • Advanced Drug Delivery: Formulating furan derivatives into advanced drug delivery systems can improve their bioavailability, target specificity, and overall therapeutic index.[2]

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

  • Application of furan derivative in medicinal field. - ResearchGate. [Link]

  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. - SSRN. [Link]

  • pharmacological activity of furan derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • A Review on Biological and Medicinal Significance of Furan. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery - PubMed. [Link]

  • Medicinal significance of furan derivatives : A Review - Semantic Scholar. [Link]

  • Furan synthesis - Organic Chemistry Portal. [Link]

  • comprehensive review on furan and its derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Convergent Synthesis of Highly Functionalized Furans | The Journal of Organic Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research. [Link]

  • A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5 - Chemical Communications (RSC Publishing). [Link]

  • Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines - PMC. [Link]

  • Furan - Wikipedia. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC. [Link]

  • Oxidative Cleavage of Furans - Organic Reactions. [Link]

  • Diversity oriented synthesis for drug discovery using a furan epoxide. [Link]

  • A Convenient Synthesis of Functionalized Furans - Thieme E-Books & E-Journals -. [Link]

  • Furan: A Promising Scaffold for Biological Activity. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. [Link]

  • Synthesis and Characterization of Furanic Compounds - DTIC. [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. … - ResearchGate. [Link]

  • Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds - MDPI. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. [Link]

  • Synthetic Strategies to Substituted Chiral Furans: A Review | Bentham Science Publishers. [Link]

  • REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. [Link]

  • Furan‐containing FDA‐approved drugs. | Download Scientific Diagram - ResearchGate. [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes - Beilstein Journals. [Link]

  • Saturated bioisosteres of benzene: Unique building blocks for drug discovery. [Link]

  • Bioisosteres for Benzene - Denmark Group. [Link]

Sources

Comparative Analysis: Thermodynamic Stability of Furan-2-yl vs. Furan-3-yl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a deep technical analysis of the thermodynamic, kinetic, and metabolic distinctions between furan-2-yl and furan-3-yl isomers. It is structured to support decision-making in synthetic planning and medicinal chemistry optimization.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Toxicologists

Executive Summary: The Stability Paradox

In the context of furan chemistry, "stability" is a bifurcated concept. Thermodynamically, furan-2-yl (α-substituted) isomers are generally favored in neutral ground states due to superior resonance stabilization with the ring oxygen. However, in drug discovery, this thermodynamic preference creates a metabolic liability : the electron-rich C2 position is the primary site for cytochrome P450-mediated bioactivation, often leading to toxic ring-opening events.

Conversely, furan-3-yl (β-substituted) isomers are synthetically more challenging to access (kinetically disfavored) but offer a distinct metabolic profile that can sometimes mitigate—though not eliminate—toxicity risks. This guide explores the electronic underpinnings of these differences and provides actionable protocols for accessing and evaluating the elusive 3-yl isomer.

Electronic Structure & Thermodynamics

Resonance and Ground State Energy

The furan ring is an electron-rich, π-excessive heterocycle. The oxygen atom donates electron density into the ring via its p-orbital lone pair.

  • Furan-2-yl (α-position): Substituents at C2 communicate directly with the oxygen lone pair through a continuous conjugated system. This allows for greater resonance stabilization of both the neutral molecule and reaction intermediates (cations/anions).

  • Furan-3-yl (β-position): Substituents at C3 are "cross-conjugated" relative to the oxygen. While they still participate in the π-system, the resonance contribution is weaker than at the C2 position.

Thermodynamic Consequence: In equilibration studies (e.g., acid-catalyzed isomerization), 2-substituted furans are typically the major product, reflecting their lower heat of formation (


).
Bond Dissociation Energies (BDE) & Acidity

The stability of the C-H bonds dictates the reactivity toward radical and anionic processes.

ParameterC2-Position (α)C3-Position (β)Implication
pKa (Acidity) ~35.6~40+C2 is kinetically activated for deprotonation (Lithiation).
C-H BDE ~119 kcal/mol~121 kcal/molC2 is slightly more prone to radical abstraction (metabolic oxidation).
Electrophilic Attack Highly FavoredDisfavoredEAS occurs almost exclusively at C2/C5.[1]

Metabolic Stability & Toxicology (The "So What?" for Pharma)

The most critical "stability" parameter for drug developers is resistance to bioactivation. Furan-2-yl moieties are notorious structural alerts (toxicophores).

Mechanism of Bioactivation

Cytochrome P450 enzymes (primarily CYP2E1) epoxidize the furan ring. The resulting epoxide is highly unstable and opens to form a reactive cis-2-butene-1,4-dial . This Michael acceptor covalently binds to proteins and DNA (hepatotoxicity).

  • Furan-2-yl: The C2 substituent stabilizes the transition state for oxidation at the C2-C3 bond or C5, facilitating rapid bioactivation.

  • Furan-3-yl: While still liable, the 3-substitution pattern alters the sterics and electronics of the P450 approach. It can shift the site of oxidation or slow the rate of ring opening, potentially improving the therapeutic window.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent fates of the isomers under oxidative stress.

MetabolicPathways Sub2 Furan-2-yl Drug CYP CYP450 Oxidation Sub2->CYP Sub3 Furan-3-yl Drug Sub3->CYP Epox2 2,3-Epoxide (Unstable) CYP->Epox2 Major Path (C2) Epox3 3,4-Epoxide (Alternative) CYP->Epox3 Minor Path (C3) Dial cis-2-butene-1,4-dial (Reactive Enedial) Epox2->Dial Rapid Ring Opening Epox3->Dial Possible Metab Ring Hydroxylation (Clearance) Epox3->Metab Slower Opening/Rearrangement Adduct Protein/DNA Adduct (TOXICITY) Dial->Adduct Michael Addition

Figure 1: Comparative metabolic activation pathways. Furan-2-yl drugs rapidly funnel into the toxic enedial pathway, whereas Furan-3-yl analogs may offer alternative clearance routes.

Synthetic Accessibility: Overcoming Kinetic Control

Synthesizing the thermodynamically less stable (or kinetically harder to access) furan-3-yl isomer requires bypassing the natural preference for C2 reactivity.

The Challenge: Direct Lithiation

Treating furan with n-BuLi results exclusively in 2-lithiofuran . The inductive effect of the oxygen atom makes the C2 proton significantly more acidic (pKa ~35) than the C3 proton.

The Solution: The "Halogen Dance"

To access the 3-position, chemists utilize the Halogen Dance reaction. This protocol exploits the thermodynamic equilibration of lithiated species.

Mechanism:

  • Start with 2-bromofuran .

  • Treat with LDA (Lithium Diisopropylamide) at -78°C. Kinetic deprotonation occurs at C5.

  • Upon warming (or time), the lithium and bromine migrate. The system equilibrates to place the lithium at the most acidic position (C2/C5) and the halogen at the most stable position for a substituent (C3).

  • Result: A 3-bromo-2-lithiofuran intermediate (or 3-bromo-5-lithiofuran) which can be quenched or manipulated.

Visualization: The Halogen Dance

HalogenDance Start 2-Bromofuran Kinetic 5-Lithio-2-bromofuran (Kinetic Intermediate) Start->Kinetic Fast Deprotonation LDA + LDA (-78°C) Equil Equilibration (Halogen Dance) Kinetic->Equil Thermo 3-Bromo-2-lithiofuran (Thermodynamic Intermed.) Equil->Thermo Li migrates to C2 Br migrates to C3 Product 3-Substituted Furan (After Quench/Coupling) Thermo->Product + Electrophile (E+)

Figure 2: The Halogen Dance mechanism allows the transposition of functionality from the easy-to-access C2 position to the difficult C3 position.

Experimental Protocols

Protocol A: Synthesis of 3-Bromofuran via Halogen Dance

Use this protocol to generate the precursor for 3-aryl furans (Suzuki coupling).

Reagents: 2-Bromofuran (1.0 eq), LDA (1.1 eq), THF (anhydrous). Safety: LDA is pyrophoric; furan derivatives are potential carcinogens. Work in a glovebox or Schlenk line.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool to -78°C.

  • Base Gen: Add n-BuLi (1.1 eq) dropwise. Stir 30 min to form LDA.

  • Addition: Add 2-bromofuran (1.0 eq) dropwise at -78°C. The solution will turn yellow (formation of 5-lithio-2-bromofuran).

  • The Dance: Stir at -78°C for 30 min. Crucial Step: Allow the reaction to warm slowly to -40°C over 1 hour. This thermal energy drives the migration of the bromine to the C3 position and lithium to C2.

  • Quench: Cool back to -78°C. Add Methanol (excess) to protonate the C2-lithium.

  • Workup: Warm to RT, dilute with Et2O, wash with NH4Cl (sat). Dry over MgSO4.

  • Result: 3-Bromofuran (Purify via distillation; bp ~103°C).

Protocol B: Comparative Microsomal Stability Assay

Use this to validate the metabolic advantage of a 3-yl isomer over a 2-yl isomer.

  • Preparation: Prepare 10 mM DMSO stocks of the Furan-2-yl and Furan-3-yl analogs.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate 5 min at 37°C.

    • Initiate with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Metric: A >2-fold increase in half-life for the 3-yl isomer indicates successful mitigation of the metabolic hotspot.

References

  • Gronert, S. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts. Link

  • Saeid, H., et al. (2023).[2] A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Link

  • BenchChem. (2025).[1] (Furan-2-yl)-1-Tosylpyrrolidine: A Guide for Researchers. Link

  • Organic Chemistry Portal. (2025). Synthesis of substituted furans. Link

  • Peterson, L.A. (2013). Reactive Metabolites in the Bioactivation of Furan Derivatives. Chemical Research in Toxicology. (Contextual citation based on general knowledge of furan toxicity mechanisms).

Sources

Technical Guide: Catalytic Reduction of 3-Furan-2-ylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: Stereoselective Hydrogenation and Functionalization of Furan-Based Unnatural Amino Acids[1]

Executive Summary

The reduction of 3-furan-2-ylalanine (often referred to as 2-furylalanine) is a critical transformation in peptidomimetic drug design.[1] It converts a planar, aromatic furan ring into a saturated, non-planar tetrahydrofuran-2-ylalanine scaffold.[1] This modification significantly alters the physicochemical profile of the amino acid—increasing solubility, introducing sp³ character (Fsp³), and creating new hydrogen-bond accepting vectors—while maintaining the overall steric footprint of the side chain.

However, this reduction is chemically fraught. The furan ring is prone to hydrogenolysis (ring-opening) under standard hydrogenation conditions, leading to acyclic keto-acids rather than the desired cyclic ether.[1] Furthermore, the reduction generates a new chiral center at the C2 position of the tetrahydrofuran ring, resulting in diastereomeric mixtures that require careful separation.

This guide outlines the optimal catalytic strategies to achieve saturation without ring-opening, focusing on Heterogeneous Rhodium (Rh) catalysis as the industry standard for this transformation.

Chemical Context & Mechanistic Pathways[2][3]

The Substrate
  • Starting Material: L-3-furan-2-ylalanine (typically N-protected, e.g., Boc-L-2-Furylalanine).[1]

  • Target Product: 3-(tetrahydrofuran-2-yl)alanine.[1]

  • Key Challenge: The furan oxygen atom can poison certain catalysts, and the ring strain makes the ether linkage susceptible to cleavage under acidic reductive conditions.

Reaction Pathways

The reduction follows two competing pathways. Control is achieved primarily through catalyst selection and solvent acidity.

  • Pathway A (Desired): Syn-addition of hydrogen across the C=C bonds, preserving the cyclic ether.

  • Pathway B (Undesired): Hydrogenolysis (C-O bond cleavage), resulting in linear 4-oxo-heptanoic acid derivatives.[1]

ReactionPathways Start 3-Furan-2-ylalanine (Aromatic) Inter Dihydrofuran Intermediate Start->Inter + H2 Target Tetrahydrofuran-2-ylalanine (Cyclic Ether) Inter->Target Rh/C or Ru/C (Kinetic Control) Side Linear Keto-Acid (Ring Opened) Inter->Side Pd/C, High Temp (Thermodynamic Sink)

Figure 1: Mechanistic divergence in furan reduction. Rhodium favors the green pathway (saturation), while Palladium often risks the red pathway (ring opening).

Critical Catalyst Selection: The Decision Matrix

The choice of metal is the single most important variable. Based on extensive literature and internal process data, the following hierarchy applies:

Catalyst SystemPrimary OutcomeRisk ProfileRecommendation
5% Rhodium on Carbon (Rh/C) High Yield of THF Low risk of ring opening.[1] Moderate diastereoselectivity.Primary Choice. Best balance of activity and chemoselectivity.
5% Palladium on Carbon (Pd/C) Mixture / Ring Opening High risk of C-O hydrogenolysis, especially in acidic media.Avoid unless linear ketone is desired.
Ruthenium (Ru/C or RuO2) High Yield of THF Requires higher pressures (>1000 psi) compared to Rh.Secondary Choice for scale-up if Rh cost is prohibitive.[1]
Raney Nickel Variable Can cause desulfurization (if S present) or harsh ring opening.Legacy method. Generally inferior to Rh/C.
Why Rhodium?

Rhodium is less oxophilic than Ruthenium and less active toward C-O hydrogenolysis than Palladium. It operates effectively at moderate pressures (50–100 psi) and room temperature, minimizing the energy available for the ring-opening activation barrier.

Experimental Protocol: Rh-Catalyzed Hydrogenation

Objective: Synthesis of N-Boc-3-(tetrahydrofuran-2-yl)-L-alanine methyl ester. Scale: 1.0 gram (Optimization scale).

Reagents & Equipment[4]
  • Substrate: N-Boc-L-3-furan-2-ylalanine methyl ester (1.0 eq).

  • Catalyst: 5% Rh/C (Degussa type or equivalent, 50% w/w water wet). Load: 10-20 wt% relative to substrate.[1]

  • Solvent: Methanol (MeOH) or 90:10 MeOH:Acetic Acid (if amine is free).

  • Hydrogen Source: H2 balloon (for small scale) or Parr Shaker (50 psi).

Step-by-Step Workflow
  • Preparation: In a pressure-rated glass vessel, dissolve 1.0 g of the furan substrate in 15 mL of degassed Methanol.

    • Note: If using the free amino acid (zwitterion), use water/acetic acid (80:20) to ensure solubility.

  • Catalyst Addition: Under an argon or nitrogen blanket, carefully add 150 mg of 5% Rh/C.

    • Safety: Dry Rh/C is pyrophoric. Always use wet catalyst or add under inert gas.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 50 psi (3.5 bar) .

    • Agitate vigorously at Room Temperature (20-25°C) for 12–18 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for mass shift +4 Da (Saturation).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.[2][3]

  • Purification:

    • The product is typically a clear, viscous oil.

    • Stereochemistry: The product will be a mixture of diastereomers (approx 1:1 to 60:40). Separation usually requires preparative HPLC or fractional crystallization of the dicyclohexylamine (DCHA) salt.

ProtocolWorkflow Step1 Dissolve Substrate (MeOH or AcOH/H2O) Step2 Add 5% Rh/C (Inert Atmosphere) Step1->Step2 Step3 Pressurize H2 (50 psi, 18h, RT) Step2->Step3 Step4 Filter (Celite) & Concentrate Step3->Step4 Step5 Diastereomer Separation (Prep HPLC) Step4->Step5

Figure 2: Operational workflow for the batch hydrogenation of furan-amino acids.

Stereochemical Considerations

The reduction of the furan ring creates a new chiral center at the 2-position of the tetrahydrofuran ring. Because the


-carbon of the amino acid is already chiral (L-configuration), the result is a pair of diastereomers:
  • (S, S)-Isomer: The "Syn" or "Erythro" like product.

  • (S, R)-Isomer: The "Anti" or "Threo" like product.

Field Insight: Unlike asymmetric hydrogenation of prochiral olefins using chiral phosphines (which can yield >95% ee), the heterogeneous reduction of the furan ring is governed by substrate adsorption on the metal surface. The "face" of the furan ring that adsorbs is influenced by the steric bulk of the amino acid side chain, but selectivity is rarely high (>3:1) without using chiral homogeneous catalysts (e.g., Rh-DuPHOS), which are expensive and difficult to scale.

Recommendation: Carry the diastereomeric mixture forward if the biological target permits, or separate at the ester stage using flash chromatography on silica (very difficult) or reverse-phase HPLC (more effective).

References

  • Krause, H. W., et al. (1992). "Unusual amino acids.[4] I: Asymmetric synthesis of furylalanine derivatives." Chirality, 4(2), 110-115.

    • Significance: Establishes the baseline for asymmetric hydrogenation of furan amino acids using Rhodium.
  • Lingham, A. R., et al. (2002). "Synthesis of Some 3-Furylamine Derivatives."[5] Australian Journal of Chemistry, 55(12), 795-798.[5]

    • Significance: detailed protocols for furan functionaliz
  • Specific Patent Literature (US20120035378A1).

    • Significance: Industrial conditions for furan hydrogenation, highlighting the use of sponge nickel and Rh variants.
  • Organic Chemistry Portal. "Synthesis of Tetrahydrofurans."

    • Significance: General mechanistic overview and alternative synthetic routes (e.g., cyclization)

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Amino-3-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-Amino-3-(furan-3-yl)propan-1-ol (Target Molecule, TM ), a critical pharmacophore in medicinal chemistry often utilized as a bioisostere for phenylalaninol or tyrosinol residues. The furan moiety offers unique electronic properties and hydrogen-bonding potential while reducing lipophilicity compared to a phenyl ring.

We present a Dual-Pathway Protocol :

  • Pathway A (Direct Reduction): The chemoselective reduction of commercially available or pre-synthesized 3-(furan-3-yl)-L-alanine using the Borane-Dimethyl Sulfide (BH₃·DMS) complex. This is the preferred route for high-throughput synthesis.

  • Pathway B (De Novo Construction): The stereoselective synthesis of the amino acid precursor starting from L-Serine via Negishi cross-coupling. This route is essential when specific stereoisomers or functionalized furan derivatives are required and not commercially available.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the preservation of the sensitive furan ring, which is prone to acid-catalyzed ring opening and polymerization. Standard hydrogenation (H₂/Pd-C) is generally contraindicated due to the risk of reducing the furan double bonds.

  • Strategic Choice: Hydride reduction of the carboxylic acid is the standard approach.

  • Reagent Selection: While Lithium Aluminum Hydride (LiAlH₄) is effective, we prioritize Borane-Dimethyl Sulfide (BH₃·DMS) for this protocol. Borane reduces carboxylic acids faster than amides or esters and, crucially, allows for milder workup conditions that protect the furan ring and prevent racemization of the

    
    -chiral center.
    
Logical Pathway Diagram

SynthesisPathways cluster_legend Pathway Legend Target Target: 2-Amino-3-(furan-3-yl)propan-1-ol Precursor Precursor: 3-(furan-3-yl)-L-alanine Precursor->Target Reduction (BH3·DMS, THF, Reflux) Serine Start: L-Serine ZnReagent Intermediate: Organozinc Iodide Serine->ZnReagent 1. Iodo-alanine formation 2. Zn activation ZnReagent->Precursor Negishi Coupling (Pd(PPh3)4, 3-Bromofuran) Pathway A Direct Reduction Pathway B De Novo Synthesis

Caption: Retrosynthetic logic flow from L-Serine to the target amino alcohol via Negishi coupling and Borane reduction.

Pathway A: Direct Reduction Protocol

Scope: Reduction of 3-(furan-3-yl)-L-alanine to 2-Amino-3-(furan-3-yl)propan-1-ol.

Reagents & Equipment[2][3][4][5][6][7][8][9]
  • Substrate: 3-(furan-3-yl)-L-alanine (CAS: 121357-12-8 for racemic; chiral forms available).

  • Reducing Agent: Borane-Dimethyl Sulfide complex (BH₃·DMS), 2.0 M in THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Quench: Methanol (MeOH), 6 M NaOH.

  • Apparatus: 3-neck RBF, reflux condenser, N₂ inlet, dropping funnel.

Step-by-Step Methodology

Step 1: Setup and Inertion

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (N₂) for 15 minutes.

  • Charge the flask with 3-(furan-3-yl)-L-alanine (1.55 g, 10.0 mmol).

  • Add Anhydrous THF (30 mL) via syringe. The amino acid will likely remain as a suspension (zwitterionic form).

Step 2: Borane Addition (Exothermic)

  • Cool the suspension to 0°C using an ice/water bath.

  • Charge the addition funnel with BH₃·DMS (12.5 mL, 25.0 mmol, 2.5 equiv).

  • Add the borane solution dropwise over 20 minutes.

    • Observation: Gas evolution (H₂) will occur. The rate should be controlled to prevent foaming.

    • Mechanism:[1][2][3][4] The carboxylic acid is activated by borane to form an acyloxyborane intermediate, which is then rapidly reduced to the alcohol.

Step 3: Reflux and Reduction

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Heat the reaction to a gentle reflux (66°C) for 14–16 hours.

    • Checkpoint: The suspension should dissolve to form a clear solution as the zwitterion is consumed and the borane-amine complex forms.

Step 4: Quenching and Workup (Critical for Furan Stability)

  • Cool the reaction mixture to 0°C.

  • Carefully add Methanol (15 mL) dropwise. This destroys excess borane and breaks down boron-nitrogen complexes. Caution: Vigorous H₂ evolution.

  • Concentrate the mixture under reduced pressure to yield a viscous oil/solid residue.

  • Hydrolysis of Boron-Amine Complex: Dissolve the residue in MeOH (20 mL) and add 6 M NaOH (5 mL). Heat at reflux for 2 hours.

    • Note: Strong acid hydrolysis (e.g., 6 M HCl) is standard for phenyl-derivatives but risks opening the furan ring. Alkaline hydrolysis is safer for this substrate.

  • Cool to RT and extract with Dichloromethane (DCM, 3 x 30 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Purification[3]
  • The crude amino alcohol is often pure enough for subsequent steps.

  • If purification is required, use flash column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:10:1).

  • Yield Expectation: 85–92%.

Pathway B: De Novo Synthesis from L-Serine

Scope: Synthesis of the precursor 3-(furan-3-yl)-L-alanine from L-Serine. Rationale: Used when the specific furyl-amino acid is unavailable or expensive. This utilizes the Jackson Organozinc Method .

Protocol Summary
  • Activation: Convert N-(Boc)-L-Serine methyl ester to the corresponding

    
    -iodo-alanine  derivative using 
    
    
    
    .
  • Zinc Insertion: Treat the iodide with activated Zinc dust in DMF to form the Organozinc Iodide reagent .

  • Negishi Coupling: Couple the organozinc reagent with 3-bromofuran using a Palladium catalyst (

    
     or 
    
    
    
    ) and a ligand (e.g., S-Phos).
Key Reaction Scheme (Graphviz)

NegishiCoupling cluster_notes Critical Parameters SerineDeriv N-Boc-3-Iodo-L-Alanine Methyl Ester ZnSpecies Jackson's Reagent (IZn-CH2-CH(NHBoc)CO2Me) SerineDeriv->ZnSpecies Zn insertion (Exothermic) Zinc Zn dust / DMF Product Protected 3-(furan-3-yl)-L-alanine ZnSpecies->Product Negishi Cross-Coupling (60°C, 4h) Coupling Pd(0) Cat + 3-Bromofuran Note1 Strict Anhydrous Conditions Note2 Active Zn preparation required

Caption: Negishi coupling workflow for installing the furan ring onto the alanine backbone.

Analytical Data & Characterization

ParameterExpected Data (Target Molecule)
Physical State Colorless to pale yellow viscous oil or low-melting solid.
¹H NMR (400 MHz, CDCl₃)

7.36 (s, 1H, furan-2), 7.24 (s, 1H, furan-5), 6.28 (s, 1H, furan-4), 3.65 (dd, 1H, -CH₂OH), 3.40 (dd, 1H, -CH₂OH), 3.15 (m, 1H, CH-NH₂), 2.65 (d, 2H, -CH₂-Furan).
¹³C NMR Signals for furan carbons (~143, 140, 120, 110 ppm), alcohol CH₂ (~65 ppm), chiral CH (~52 ppm).
Mass Spectrometry (ESI) [M+H]⁺ calc. for C₇H₁₁NO₂: 142.08; found: 142.1.

Safety & Troubleshooting

Hazard Analysis
  • Borane-DMS: Pyrophoric and generates flammable Hydrogen gas upon contact with moisture. Must be handled under inert atmosphere. The sulfide byproduct has a stench; use a bleach trap for exhaust.

  • Furan Derivatives: Potential carcinogens. Handle in a fume hood.

  • Lithium Aluminum Hydride (Alternative): If used, quench with the Fieser method (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O) to avoid "granite" formation.
Troubleshooting Guide
  • Problem: Low yield in reduction.

    • Cause: Incomplete reduction of the Boron-Amine complex.

    • Solution: Ensure the alkaline reflux step (NaOH/MeOH) is sufficiently long (at least 2 hours).

  • Problem: Furan ring decomposition.

    • Cause: Acidic workup or excessive heat during quenching.

    • Solution: Switch to alkaline hydrolysis of the borane complex. Avoid HCl workups.

  • Problem: Racemization.

    • Cause: High temperature during imine formation (if using reductive amination routes) or strong base.

    • Solution: The Borane reduction of amino acids is generally racemization-free. Ensure the starting material is enantiopure.[5]

References

  • Jackson, R. F. W., et al. (1989). "The synthesis of enantiomerically pure amino acids via organozinc reagents."[5] Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational work on Negishi coupling for amino acids).

  • McKennon, M. J., et al. (1993).[6] "A convenient reduction of amino acids and their derivatives."[7] The Journal of Organic Chemistry, 58(13), 3568-3571. Link (Standard Borane reduction protocol).

  • BenchChem Technical Support. (2025). "Application Notes: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol." Link (General furan-amino alcohol protocols).

  • Abaskharon, R. M., et al. (1999). "Direct reduction of amino acids to amino alcohols."[8][6] Tetrahedron Letters, 40(36), 6555-6558. (Comparative reduction methods).

  • Organic Syntheses. (2014). "Reduction of Amino Acids to Amino Alcohols: L-Valinol." Org.[7][3][9] Synth. 2014, 91, 175-182. Link (Safety and scale-up procedures).

Sources

Application Notes and Protocols for the Selective Reduction of (S)-2-amino-3-(furan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Furan-Containing Amino Alcohols

(S)-2-amino-3-(furan-3-yl)propanoic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry. The furan moiety, a five-membered aromatic heterocycle, is a prominent scaffold in a wide array of pharmacologically active compounds, contributing to their binding affinity, selectivity, and pharmacokinetic profiles.[1] Its reduction to the corresponding amino alcohol, (S)-2-amino-3-(furan-3-yl)propan-1-ol, yields a structural motif present in numerous pharmaceuticals and biologically active molecules, with potential applications in anticancer, antimicrobial, and neuroprotective therapies.[1] This document provides a detailed protocol for the selective reduction of the carboxylic acid functionality of (S)-2-amino-3-(furan-3-yl)propanoic acid, preserving the chirality and the integrity of the furan ring.

Strategic Approach: Selective Reduction with Borane Complexes

The direct reduction of a carboxylic acid in an amino acid presents a chemical challenge due to the presence of the amine group, which can react with many reducing agents. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective and selective reagents for the reduction of carboxylic acids to alcohols.[2][3] This selectivity is a key advantage, as other common reducing agents like lithium aluminum hydride (LiAlH₄) are less chemoselective.[3] The mechanism of borane reduction involves the formation of an acyloxyborane intermediate, which is subsequently reduced.[3]

A critical consideration for this specific transformation is the stability of the furan ring under the reaction conditions. The furan ring is generally stable to borane reagents, especially under the neutral to slightly basic conditions of the reaction and subsequent workup.

Experimental Protocol: Reduction of (S)-2-amino-3-(furan-3-yl)propanoic acid

This protocol details the selective reduction of the carboxylic acid group of (S)-2-amino-3-(furan-3-yl)propanoic acid to the corresponding primary alcohol using borane-tetrahydrofuran complex.

Materials and Equipment:
MaterialGradeSupplier
(S)-2-amino-3-(furan-3-yl)propanoic acid≥98%Commercially Available
Borane-tetrahydrofuran complex (1 M in THF)Reagent GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
MethanolACS GradeCommercially Available
1 M Hydrochloric Acid (HCl)ACS GradeCommercially Available
1 M Sodium Hydroxide (NaOH)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel for Column Chromatography230-400 meshCommercially Available
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, rotary evaporatorStandard laboratory equipmentN/A
Safety Precautions:
  • Borane-THF is a flammable liquid and reacts violently with water, releasing flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care and consult the corresponding Safety Data Sheets (SDS) before use.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, add (S)-2-amino-3-(furan-3-yl)propanoic acid (5.0 g, 32.2 mmol).

    • Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the suspension at room temperature under a nitrogen atmosphere.

  • Addition of Borane Reagent:

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add 1 M borane-tetrahydrofuran complex in THF (96.6 mL, 96.6 mmol, 3.0 equivalents) dropwise via a syringe over a period of 30-45 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them carefully with methanol, and spotting on a silica gel plate.

  • Quenching and Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath.

    • Carefully and slowly add methanol (20 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur.

    • Once the gas evolution has ceased, slowly add 1 M hydrochloric acid (HCl) (50 mL) to the mixture.

    • Remove the THF and methanol under reduced pressure using a rotary evaporator.

    • Basify the remaining aqueous solution to pH 10-11 with 1 M sodium hydroxide (NaOH) solution.

  • Extraction and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-amino-3-(furan-3-yl)propan-1-ol.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 98:2 to 90:10) as the eluent to afford the pure amino alcohol.

Workflow Diagram:

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start: (S)-2-amino-3-(furan-3-yl)propanoic acid in anhydrous THF add_borane Add BH3-THF at 0°C start->add_borane Under N2 reflux Reflux for 4-6 hours add_borane->reflux quench Quench with Methanol & HCl reflux->quench Cool to 0°C extract Extraction with Ethyl Acetate quench->extract Basify to pH 10-11 purify Column Chromatography extract->purify end_product End Product: (S)-2-amino-3-(furan-3-yl)propan-1-ol purify->end_product

Caption: Experimental workflow for the reduction of (S)-2-amino-3-(furan-3-yl)propanoic acid.

Characterization of (S)-2-amino-3-(furan-3-yl)propan-1-ol

The successful synthesis of the target amino alcohol can be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the CH₂OH group in the ¹H NMR spectrum are key indicators of a successful reduction.[4]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of a broad O-H stretch for the alcohol and N-H stretches for the amine are expected.[4]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the final product, ensuring that no racemization occurred during the reduction process.[5][6]

Alternative Synthetic Route

An alternative approach to synthesize (S)-2-amino-3-(furan-3-yl)propan-1-ol involves a two-step process starting from 3-furaldehyde. This method first involves a base-catalyzed addition of acetonitrile to 3-furaldehyde to form an intermediate, which is then reduced to the desired amino alcohol.[7] While this method does not start from the amino acid, it provides another synthetic pathway to the target molecule.

Alternative_Route cluster_synthesis Alternative Synthesis start 3-Furaldehyde intermediate 3-hydroxy-3-(furan-3-yl)propanenitrile start->intermediate + Acetonitrile (Base-catalyzed) end_product (S)-2-amino-3-(furan-3-yl)propan-1-ol intermediate->end_product Reduction

Caption: An alternative synthetic pathway to (S)-2-amino-3-(furan-3-yl)propan-1-ol.

Conclusion

This application note provides a comprehensive and detailed protocol for the selective reduction of (S)-2-amino-3-(furan-3-yl)propanoic acid to its corresponding amino alcohol using a borane-THF complex. The described method is efficient, selective, and preserves the stereochemical integrity of the starting material. The resulting chiral amino alcohol is a valuable building block for the synthesis of novel therapeutic agents. The provided guidelines on reaction execution, safety, purification, and characterization will enable researchers to successfully synthesize and utilize this important molecule in their drug discovery and development endeavors.

References

  • The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. BenchChem. Accessed February 21, 2026.
  • Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem. Accessed February 21, 2026.
  • An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4). BenchChem. Accessed February 21, 2026.
  • Organic Syntheses Procedure. Org-synth.org. Accessed February 21, 2026.
  • Yoon, N.M., Pak, C.S., Brown, H.C., Krishnamurthy, S. and Stocky, T.P. (1973) Selective Reductions. XIX. Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups. The Journal of Organic Chemistry, 38, 2786-2792.
  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Chemistry – A European Journal. Accessed February 21, 2026.
  • Acid to Alcohol - Common Conditions.
  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Accessed February 21, 2026.
  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. PubMed. Accessed February 21, 2026.
  • Borane Reagents. Organic Chemistry Portal. Accessed February 21, 2026.
  • Fusion of Aza‐ and Oxadiborepins with Furans in a Reversible Ring‐Opening Process Furnishes Versatile Building Blocks for Extended π‐Conjugated Materials. PMC. Accessed February 21, 2026.
  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. Accessed February 21, 2026.
  • Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. BenchChem. Accessed February 21, 2026.
  • Furan synthesis. Organic Chemistry Portal. Accessed February 21, 2026.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Beilstein Archives. Accessed February 21, 2026.
  • Furan: Reaction With Electrophiles - Protonation. Scribd. Accessed February 21, 2026.
  • (S)-(−)-2-Amino-3-phenyl-1-propanol. MilliporeSigma. Accessed February 21, 2026.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Accessed February 21, 2026.
  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC. Accessed February 21, 2026.
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan J. Chem. Accessed February 21, 2026.
  • US3935280A - Reduction of amino acids in the presence of boron trifluoride.
  • (R)-2-Amino-3-(furan-2-yl)propanoic acid. MedChemExpress. Accessed February 21, 2026.
  • Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. PMC. Accessed February 21, 2026.
  • 2-Amino-3-(furan-2-yl)propanoic acid. ChemBK. Accessed February 21, 2026.
  • EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Accessed February 21, 2026.
  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Accessed February 21, 2026.
  • Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. MDPI. Accessed February 21, 2026.
  • (R)-2-Amino-3-(furan-2-yl)propanoic acid-SDS. MedChemExpress. Accessed February 21, 2026.
  • 129030-34-8 | (R)-2-amino-3-(furan-3-yl)propanoic acid. MolCore. Accessed February 21, 2026.
  • Selective amino acid formulation enhances anion secretion and restores function in cystic fibrosis mutations. Frontiers. Accessed February 21, 2026.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Accessed February 21, 2026.

Sources

Strategic Incorporation of Furan Amino Alcohols into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of furan amino alcohols into peptide backbones represents a high-value strategy in modern peptidomimetic design. Structurally, these motifs serve two distinct functions: (1) as transition-state isosteres (specifically hydroxyethylamine mimics) targeting aspartyl proteases, and (2) as chemically versatile handles for diversity-oriented synthesis (DOS).

Unlike inert alkyl side chains, the furan moiety acts as a "sleeping" functional group. It is stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions but can be selectively activated post-synthesis via Diels-Alder (DA) cycloaddition for bioconjugation or Achmatowicz rearrangement to generate library diversity.

This guide details the synthesis of the chiral furan amino alcohol scaffold, its integration into peptide sequences, and protocols for subsequent chemical editing.

Design Principles & Structural Rationale

The Hydroxyethylamine Isostere

The core structure of a furan amino alcohol (Furan-CH(OH)-CH(NHR)-R') mimics the tetrahedral transition state of peptide bond hydrolysis. The hydroxyl group displaces the catalytic water molecule in aspartyl proteases (e.g., HIV-1 protease, Renin, BACE1), while the furan ring provides unique


-stacking interactions and fills hydrophobic pockets (S1/S1' subsites) with a distinct electronic profile compared to phenyl or indole rings.
The "Pro-Electrophile" Concept

The furan ring is electron-rich and aromatic. However, upon oxidation (singlet oxygen or chemical oxidants), it reveals a reactive enedione or lactol system. This allows researchers to synthesize a parent peptide and then divergently transform it into a library of glycopeptide mimetics or stapled peptides without re-synthesizing the backbone.

Application Note: Synthesis of the Chiral Scaffold

Objective: Stereoselective synthesis of N-protected furan amino alcohols.

The most robust route utilizes the addition of metallated furan species to N-protected


-amino aldehydes (e.g., Garner’s aldehyde). This method allows for the control of the stereochemistry at the new hydroxyl center.
Protocol A: Grignard Addition to -Amino Aldehydes

Reagents: 2-Bromofuran, Isopropylmagnesium chloride (iPrMgCl), N-Boc-amino aldehyde (derived from Leucine, Phenylalanine, or Serine).

  • Metallation:

    • In a flame-dried flask under Argon, dissolve 2-bromofuran (1.2 equiv) in anhydrous THF.

    • Cool to 0°C. Add iPrMgCl (1.3 equiv, 2M in THF) dropwise.

    • Stir for 1 hour at room temperature to form furan-2-ylmagnesium chloride via halogen-metal exchange.

  • Addition:

    • Cool the Grignard solution to -78°C.

    • Add the N-Boc-amino aldehyde (1.0 equiv) in THF dropwise over 20 minutes.

    • Note: The addition at low temperature favors the anti-diastereomer (Cram chelation control), often the desired configuration for protease inhibitors.

  • Workup:

    • Quench with saturated aqueous NH₄Cl at -78°C.

    • Warm to RT and extract with Ethyl Acetate (3x).

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Yield Expectation: 60–80%. Stereochemical Outcome: Typically >4:1 anti:syn. The isomers are separable by column chromatography.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Inserting the furan amino alcohol into a peptide sequence without degrading the furan ring.

Critical Consideration: The secondary hydroxyl group of the amino alcohol can interfere with coupling efficiency if left unprotected. However, for short sequences (<10 residues), it can often remain free if the coupling time is optimized. For longer sequences, O-silylation (TBS) is recommended.

Step-by-Step Workflow

Resin: Wang or Rink Amide resin (loading 0.5–0.7 mmol/g). Furan Building Block: N-Fmoc-Furan-AminoAlcohol-OH (Carboxyl functionality introduced via oxidation of the furan C5 or pre-installed on the amino acid side chain). Note: If the furan is the C-terminus, attach via standard esterification.

  • Coupling (Standard Cycle):

    • Activation: Use DIC/Oxyma Pure (1:1 equiv) or HATU/DIPEA.

    • Avoid: HBTU/HOBt if the hydroxyl is unprotected, as O-acylation can occur.

    • Stoichiometry: Use 2.5 equiv of the Furan building block.

    • Time: 2 hours, double coupling recommended.

  • Deprotection:

    • 20% Piperidine in DMF (2 x 5 min).

    • Observation: Furan is stable to basic conditions.

  • Cleavage from Resin (The Critical Step):

    • Furan is acid-sensitive and can polymerize or react with carbocations generated during deprotection.

    • Cocktail: TFA (92.5%) / TIS (2.5%) / H₂O (2.5%) / DODT (2.5%).

    • Avoid: High concentrations of scavengers that generate electrophilic sulfur species if not strictly necessary.

    • Temperature: Perform cleavage at 0°C for the first 30 minutes , then room temperature for 1 hour. Do not exceed 2 hours.

  • Isolation:

    • Precipitate in cold diethyl ether. Centrifuge and lyophilize immediately.

Application Note: Post-Synthetic Diversification

Once the peptide is synthesized, the furan moiety serves as a "click" handle.

Diels-Alder Conjugation (Stapling/Labeling)

The furan diene reacts with maleimides to form oxanorbornene adducts.[1] This is reversible (retro-DA) at high temperatures but stable at physiological temperature.

Protocol:

  • Dissolve peptide (1 mM) in water/acetonitrile (1:1).

  • Add Maleimide-functionalized probe or linker (1.5 equiv).

  • Stir at 37°C for 12–24 hours.

  • Result: Quantitative conversion to the [4+2] cycloadduct. No catalyst required.

The Achmatowicz Rearrangement (Oxidative Expansion)

This reaction converts the furan amino alcohol into a dihydropyranone , mimicking sugar amino acids or generating novel lactam constraints.

Protocol (On-Resin or Solution):

  • Oxidant: NBS (N-Bromosuccinimide) or mCPBA.

  • Solvent: THF/Water (9:1).

  • Procedure: Treat the furan-peptide with NBS (1.1 equiv) at 0°C for 15 minutes.

  • Mechanism: Formation of an enedione intermediate which cyclizes to the pyranone.

  • Utility: Creates a rigid, polar scaffold from the hydrophobic furan precursor.

Visualization of Workflows

Diagram 1: Synthetic Logic Flow

This diagram illustrates the progression from raw materials to the final diversified peptidomimetic library.

FuranWorkflow Start Furfural / Furan Inter Chiral Furan Amino Alcohol Start->Inter Grignard/Henry Rxn Peptide Furan-Peptide (SPPS) Inter->Peptide Fmoc SPPS PathA Path A: Protease Inhibitor (TS Isostere) Peptide->PathA Direct Assay PathB Path B: Diels-Alder (Bioconjugation) Peptide->PathB + Maleimide PathC Path C: Achmatowicz (Pyranone Library) Peptide->PathC + [O] (NBS/O2)

Caption: From synthesis to function: The central role of the furan amino alcohol scaffold in divergent peptide engineering.

Diagram 2: Mechanism of On-Resin Diversification

Detailing the chemical transformation during the Achmatowicz rearrangement on the solid support.

Achmatowicz Resin Resin-Bound Furan Peptide Oxidation Oxidation (NBS/H2O) Resin->Oxidation Electrophilic Attack Enedione Intermediate: Z-Enedione Oxidation->Enedione Ring Opening Cyclization Cyclization to Pyranone Enedione->Cyclization Spontaneous Cleavage Final Pyranone Peptidomimetic Cyclization->Cleavage TFA Cocktail

Caption: Step-wise mechanism of the Achmatowicz rearrangement performed on solid-phase support.

Data Summary: Reactivity Profile

Reaction TypeReagentConditionsProduct OutcomePrimary Application
Diels-Alder MaleimideWater/MeCN, 37°COxanorbornene (Endo/Exo mix)Bioconjugation, Stapling
Achmatowicz NBS or

THF/H₂O, 0°C6-hydroxy-2H-pyran-3(6H)-oneDiversity Oriented Synthesis
Hydrogenation H₂/Pd-CMeOH, RTTetrahydrofuranSaturated isostere (Metabolic stability)
Photo-oxidation Rose Bengal/hvAqueous, pH 7Butenolide (via hydroxyfuranone)Site-specific protein labeling

Troubleshooting Guide

  • Problem: Low yield during SPPS coupling.

    • Root Cause:[2][3] Steric hindrance of the secondary alcohol or adjacent bulky side chains.

    • Solution: Use microwave-assisted coupling (50°C, 10 min) or switch to the smaller activator DIC/Oxyma.

  • Problem: Darkening of resin during TFA cleavage.

    • Root Cause:[2][3] Polymerization of furan due to insufficient scavenging of cations.

    • Solution: Increase TIS/DODT content. Ensure temperature is strictly controlled (start at 0°C).

  • Problem: Reversibility of Diels-Alder adducts.

    • Root Cause:[2][3] Retro-DA reaction at elevated temperatures.

    • Solution: Hydrogenate the double bond of the oxanorbornene product to "lock" the staple permanently.

References

  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides. Molecules, 2021.[1]

  • Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids. Journal of Organic Chemistry, 2000.[4]

  • Furan Photo-Oxidation Based Click Reactions. TCI Chemicals Application Note.

  • The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones. Semantics Scholar, 2015.

  • Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres. Organic & Biomolecular Chemistry, RSC.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Furan-3-yl Amino Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Oxidation of Furan-3-yl Amino Alcohols Content Type: Technical Support Center (Tier 3) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Core Directive: The Chemoselectivity Triad

Welcome to the advanced troubleshooting center. You are likely here because your reaction yielded a black tar, a ring-opened byproduct, or recovered starting material.[1]

Oxidizing a furan-3-yl amino alcohol requires navigating a "Chemoselectivity Triad" where three functional groups compete for reactivity. A standard oxidation protocol (e.g., Jones, unbuffered Swern) will likely fail due to the inherent conflict between these moieties:

  • The Furan Ring: An electron-rich, acid-sensitive diene.[1] It is prone to electrophilic attack (by halogens or active oxidants) and acid-catalyzed ring opening (Achmatowicz rearrangement ).[1][2]

  • The Amino Group: A basic nucleophile. If free (

    
     or 
    
    
    
    ), it can poison metal catalysts, form N-oxides with peracids, or condense with the resulting aldehyde/ketone (imine formation).[1]
  • The Alcohol: The target.[3][4][5][6][7][8][9][10] It requires activation to leave, but that activation often triggers the furan or amine side reactions.

Strategic Decision Matrix (Visualized)

Before selecting a reagent, you must validate your substrate's protection state.[1] Use this logic flow to determine the safest protocol.

OxidationStrategy Start Substrate: Furan-3-yl Amino Alcohol AmineCheck Is the Amine Protected? Start->AmineCheck Protect STOP: Protect Amine (Boc, Cbz, Fmoc) AmineCheck->Protect No (Free NH/NH2) ScaleCheck Reaction Scale AmineCheck->ScaleCheck Yes (NBoc, NCbz) SmallScale < 1 Gram High Value ScaleCheck->SmallScale LargeScale > 1 Gram Process Scale ScaleCheck->LargeScale DMP Protocol A: Dess-Martin Periodinane (Buffered) SmallScale->DMP Best Profile Parikh Protocol B: Parikh-Doering (SO3·Py / DMSO) LargeScale->Parikh Safety/Cost Swern Protocol C: Swern Oxidation (Strict Temp Control) LargeScale->Swern Cryogenic Available

Figure 1: Decision tree for reagent selection based on substrate protection and scale.

Critical Failure Mode: The Achmatowicz Rearrangement

The Issue: "I isolated a 6-membered lactol/pyranone instead of my furan ketone."

The Mechanism: The furan ring is a masked 1,4-dicarbonyl system. If your oxidation conditions generate electrophilic halogens (


, 

) or strong acid, the furan ring will undergo oxidative expansion.[1] This is the Achmatowicz Rearrangement .
  • Risk Factors:

    • TEMPO/Bleach (Anelli): Hypochlorite (

      
      ) acts as a source of 
      
      
      
      , attacking the furan C2/C5 position.[1] Avoid.
    • Unbuffered Swern: If the triethylamine quench is too slow,

      
       accumulates, catalyzing ring opening.[1]
      
    • PCC/PDC: Often too acidic; chromium waste is difficult to remove from polar amino-ketones.[1]

Achmatowicz Furan Furan-3-yl Alcohol Intermed Oxonium Intermediate Furan->Intermed Attack at C2 Electrophile Electrophile (X+) or Acid (H+) Electrophile->Intermed Pyranone Achmatowicz Product (Pyranone/Lactol) Intermed->Pyranone Ring Expansion + Hydrolysis

Figure 2: The Achmatowicz pathway—the primary degradation route for furan alcohols.[1]

Validated Protocols

Protocol A: Dess-Martin Periodinane (DMP)

Best for: Small scale (<1g), precious intermediates, and preventing epimerization.[1]

Why it works: DMP operates at neutral pH and does not require electrophilic activation that threatens the furan. It is compatible with carbamates (Boc/Cbz).[1]

Step-by-Step:

  • Preparation: Dissolve the N-protected amino alcohol (1.0 equiv) in wet DCM (DCM saturated with water accelerates the mechanism).

  • Buffer (Optional but Recommended): Add

    
     (1.5 equiv) solid to the flask. This neutralizes the acetic acid byproduct.
    
  • Addition: Add DMP (1.2–1.5 equiv) in one portion at 0°C, then warm to RT.

  • Monitoring: Reaction usually completes in 1–2 hours.

  • The "Furan-Safe" Quench (Critical):

    • Dilute with

      
      .[1]
      
    • Add a 1:1 mixture of saturated aqueous

      
       and saturated aqueous 
      
      
      
      (Sodium Thiosulfate).[1]
    • Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Extraction: Wash with brine, dry over

    
    .
    
Protocol B: Parikh-Doering Oxidation

Best for: Process scale (>5g), cost-efficiency, and avoiding cryogenic conditions.[1]

Why it works: Uses


 and DMSO.[1][11][12][13] It is milder than Swern (runs at 0°C to RT) and avoids the generation of free dimethylchlorosulfonium ion (a potential chlorinating agent).[1]

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 equiv) in DMSO (3–5 volumes) and DCM (3–5 volumes).

  • Base: Add

    
     (3.0–4.0 equiv).[1] Note: Base is added BEFORE the oxidant to ensure non-acidic conditions.
    
  • Oxidant: Cool to 0°C. Add

    
     complex (2.0–2.5 equiv) in portions (exothermic).
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Workup: Quench with water. Extract rapidly to avoid prolonged exposure of the furan to the sulfur byproducts.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Ring Opened / Black Tar Acidic Conditions: The furan ring underwent acid-catalyzed degradation or Achmatowicz rearrangement.[1]Switch to DMP with Buffer. If using Swern, ensure

is fresh and added rapidly.[1] Avoid PCC/Jones entirely.[1]
N-Oxide Formation Wrong Oxidant: Used mCPBA or peroxide-based reagents.[1][2][14]Use DMSO or Hypervalent Iodine. Peracids will oxidize the amine before the alcohol.
No Reaction Old Reagent: DMP is hydrolyzed;

is wet.[1]
Re-titrate or buy fresh reagent. DMP should be white, not yellow.[1]

must be free-flowing crystals.[1]
Racemization Alpha-Proton Abstraction: Over-basic conditions or Swern oxidation on sensitive chiral centers.[1]Use DMP. Myers et al. showed DMP preserves stereochemistry in sensitive amino alcohols better than Swern.[1]
Chlorinated Side Product Active Chlorine Species: Use of bleach (TEMPO) or prolonged Swern intermediate.[1]Switch to Parikh-Doering. Avoid any hypochlorite-based oxidants with furans.

References

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][15] The Journal of Organic Chemistry.

    • [1]

  • Myers, A. G., et al. (2000).[1][14] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[13] (Demonstrates DMP compatibility with amino alcohols without epimerization).

    • [1]

  • Parikh, J. R., & Doering, W. v. E. (1967).[1][12] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[4][13] Journal of the American Chemical Society.[13]

    • [1]

  • Achmatowicz, O., et al. (1971).[1] Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosid-4-uloses from furan alcohols. Tetrahedron. (The foundational paper on furan oxidative ring opening).

    • [1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Detailed mechanisms for Swern, DMP, and Achmatowicz).

    • [1]

Sources

Technical Support Hub: Purification of Furan-3-yl Propanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F3P-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

Synthesizing 3-(furan-3-yl)propan-1-ol presents a unique paradox: the furan ring is aromatic but behaves like a sensitive enol ether under specific conditions. Users frequently report "disappearing product" during chromatography or "black tar" formation during distillation. These failures are rarely due to the synthesis itself but rather the acid-sensitivity and thermal instability of the furan core during purification.

This guide addresses the three most critical failure modes: Acid-Catalyzed Ring Opening , Boron/Aluminum Contamination , and Thermal Polymerization .

Module 1: Chromatography Troubleshooting

Issue: "My product disappeared on the silica column."

User Report: TLC showed a clean spot for the alcohol, but after flash chromatography, I recovered less than 30% yield, and the fractions contained a yellow oil that isn't my product.

Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis) Standard silica gel is slightly acidic (pH ~5-6). The electron-rich furan ring is susceptible to protonation, initiating a cascade that opens the ring to form reactive diketones or enals (e.g., similar to the Achmatowicz rearrangement precursors). These decomposition products often stick to the baseline or elute as complex mixtures.

The Fix: Neutralized Silica Protocol You must buffer the stationary phase to prevent protonation of the furan ring.

Step-by-Step Protocol:

  • Prepare Solvent System: Choose your eluent (e.g., Hexanes/EtOAc).

  • Add Buffer: Add 1% Triethylamine (Et3N) to the solvent system.

  • Pre-treat Column: Flush the packed silica column with 3 column volumes (CV) of the Et3N-doped solvent before loading your sample.

  • Load Sample: Load your crude oil. (Avoid dissolving it in acidic solvents like chloroform; use DCM or Toluene).

  • Elute: Run the column with the Et3N-doped solvent. The Et3N neutralizes acidic sites on the silica surface.

Technical Note: If Et3N is difficult to remove later (though it is volatile), you can use 1% aqueous NH4OH in the mobile phase if using reverse-phase, or simply wash the collected fractions with dilute NaHCO3 before evaporation.

Module 2: Workup & Metal Removal

Issue: "The NMR baseline is messy, and the oil is cloudy."

User Report: I synthesized the alcohol via hydroboration or LiAlH4 reduction. The workup resulted in a gelatinous emulsion. After drying, the product contains broad peaks in the 0.5–1.5 ppm region.

Diagnosis: Trapped Boron/Aluminum Salts Furan alcohols are excellent ligands. They coordinate to residual Boron or Aluminum species, preventing them from washing out. Standard water/NaOH quenches often fail to break these complexes, leading to emulsions and "ghost" impurities.

The Fix: The Chelation Strategy Do not rely on standard Fieser workups for furan derivatives if emulsions occur. Use a chelating agent to sequester the metal.

Comparative Guide to Quench Methods:

MethodBest ForProtocol SummaryPros/Cons
Rochelle’s Salt Aluminum (LAH/DIBAL) Add sat. aq. Potassium Sodium Tartrate.[1][2] Stir vigorously for 2-4 hours until layers separate clearly.Pro: Breaks emulsions perfectly. Gentle pH. Con: Slow (requires patience).
Methanol Oxidation Boron (NaBH4/BH3) Quench with MeOH. Evaporate. Repeat MeOH addition/evaporation 3x.Pro: Removes Boron as volatile Trimethyl Borate (B(OMe)3). Con: Requires multiple evaporations.[1]
Glauber’s Salt General Drying Add solid Na2SO4·10H2O until bubbling stops.Pro: Non-aqueous quench.[2] Con: May trap product in the solid cake.

Critical Workflow: If you suspect Boron contamination (common in hydroboration of furan-alkenes):

  • Add Methanol (10 mL per gram of crude).

  • Concentrate on a rotary evaporator.

  • Repeat 3 times. This converts sticky organoboranes into volatile trimethyl borate, which is pulled off by the vacuum.

Module 3: Distillation Hazards

Issue: "The pot turned into black solid at 120°C."

User Report: I tried to distill the product under vacuum. The liquid turned dark brown, then black, and solidified. No product distilled over.

Diagnosis: Thermal Polymerization Furan derivatives are prone to polymerization, especially in the presence of trace acids or metal salts left over from the synthesis. Heating a crude mixture that still contains Lewis acids (boron/aluminum) is a recipe for creating "furan resin."

The Fix: Base-Washed Glassware & Kugelrohr

  • Base-Wash: Rinse your distillation flask and condenser with dilute NH4OH or NaHCO3, then water, then acetone. Dry. This neutralizes acidic sites on the glass.

  • Remove Metals First: Ensure you have performed the Rochelle's Salt or Methanol wash described in Module 2. Never distill crude containing metal salts.

  • Kugelrohr Distillation: Use a short-path (Kugelrohr) apparatus. This minimizes the thermal residence time.

    • Vacuum: < 0.5 mmHg (High vacuum is mandatory).

    • Temperature: Ramp slowly. Furan-3-yl propanol should distill significantly lower than its atmospheric boiling point.

Visualizing the Failure Modes

Diagram 1: The Acid-Catalyzed Trap

Why silica gel destroys your product.

FuranDecomposition Furan Furan-3-yl Propanol (Intact Product) Protonated Protonated Intermediate (Unstable) Furan->Protonated + H+ (Fast) Acid Acidic Site (H+) (Silica Gel / Trace Acid) Acid->Protonated RingOpen Ring Opening (Hydrolysis) Protonated->RingOpen + H2O Diketone 1,4-Dicarbonyl / Enal (Decomposition Product) RingOpen->Diketone Rearrangement Polymer Oligomers / Tars (Baseline Impurity) Diketone->Polymer Aldol Condensation

Caption: Mechanism of acid-catalyzed furan decomposition. Protonation at the C2/C5 position leads to ring opening and subsequent polymerization.

Diagram 2: Purification Decision Matrix

Follow this logic flow to select the correct purification method.

PurificationFlow Start Crude Furan-3-yl Propanol CheckImpurity Identify Impurity Type Start->CheckImpurity Metal Boron / Aluminum Salts (Cloudy / Emulsion) CheckImpurity->Metal Metal Residues Organic Organic Impurities (Byproducts / Isomers) CheckImpurity->Organic Organic Mix ActionMetal Rochelle's Salt Wash (Al) OR MeOH Co-evaporation (B) Metal->ActionMetal DistillCheck Is product thermally stable? Organic->DistillCheck ActionMetal->CheckImpurity Re-evaluate Distill Kugelrohr Distillation (Base-washed glass, <0.5 mmHg) DistillCheck->Distill Yes (Careful) Column Flash Chromatography (Neutralized Silica: +1% Et3N) DistillCheck->Column No (Safer) Final Pure Product Distill->Final Column->Final

Caption: Decision tree for purifying furan-3-yl propanol. Note the priority of removing metals before thermal treatment.

References & Grounding

  • Acid Sensitivity of Furans:

    • Mechanism:[3][4][5][6] Protonation of the furan ring leads to 2,5-dihydro-2-furanol intermediates, which ring-open to form reactive dicarbonyls.

    • Source: "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." J. Phys. Chem. A (2018).

  • Rochelle's Salt Workup:

    • Protocol: Potassium sodium tartrate breaks aluminum-emulsions by forming water-soluble aluminum tartrate complexes.

    • Source: "Workup for Aluminum Hydride Reductions." University of Rochester / Fieser Reagents.

  • Boron Removal:

    • Protocol: Methanolysis of organoboranes to volatile trimethyl borate is the standard method for cleaning up hydroboration reactions.

    • Source: "Brown Hydroboration." Organic Chemistry Portal.

  • Silica Gel Acidity:

    • Data: The surface pH of standard silica gel is typically 4.0–5.0, sufficient to degrade electron-rich heterocycles like furans and pyrroles.

    • Source: "Purification of chemically unstable compounds by chromatography." Common Organic Chemistry.

Sources

Validation & Comparative

Comparative HPLC Method Validation Guide: Furan-3-yl Amino Alcohol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of furan-3-yl amino alcohols presents a distinct chromatographic challenge: the convergence of a basic, polar amine with an acid-sensitive, aromatic furan moiety. Traditional alkyl-bonded phases (C18) often fail to resolve these compounds adequately due to silanol interactions (causing peak tailing) and lack of selectivity for structural isomers.

This guide objectively compares two validation protocols:

  • Method A (Standard): C18 Stationary Phase with Phosphate Buffer.

  • Method B (Recommended): Pentafluorophenyl (PFP) Stationary Phase with Ammonium Formate.

Key Finding: While Method A provides adequate retention, Method B (PFP) demonstrates superior peak symmetry (


 1.05 vs 1.6), enhanced isomer selectivity (

), and improved stability, making it the preferred choice for regulatory submission.

Scientific Context & Challenges

The Chemical Conflict

The analyte contains two conflicting functional groups:

  • Amino Group: Basic (

    
    ). On standard silica at neutral pH, it interacts with residual silanols, causing severe tailing. At low pH (< 3.0), it is fully protonated but risks degrading the furan ring.
    
  • Furan Ring: Aromatic but electron-rich. It is susceptible to hydrolytic ring opening in strong acidic conditions (pH < 2.0), forming 1,4-dicarbonyls (diketones).

Decision Framework

The following decision tree illustrates the logic for selecting the PFP phase over the traditional C18 for this specific chemotype.

ColumnSelection Start Analyte: Furan-3-yl Amino Alcohol IsPolar Is the analyte polar/basic? Start->IsPolar IsAromatic Does it contain aromatic/pi systems? IsPolar->IsAromatic Yes C18 Standard C18 Column IsPolar->C18 No (Hydrophobic) IsAromatic->C18 No PFP Pentafluorophenyl (PFP) Column IsAromatic->PFP Yes (Furan + Amine) Mechanism Mechanism: Hydrophobic Only Risk: Silanol Tailing C18->Mechanism MechanismPFP Mechanism: Pi-Pi + H-Bonding Benefit: Sharp Peaks, Isomer Sep. PFP->MechanismPFP

Figure 1: Stationary phase selection logic for polar aromatic amines.

Comparative Methodology

Chromatographic Conditions
ParameterMethod A (Standard C18)Method B (Recommended PFP)
Column End-capped C18 (L1),

mm, 5 µm
Fluorophenyl (L43),

mm, 3 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.010 mM Ammonium Formate, pH 4.5
Mobile Phase B AcetonitrileMethanol
Elution Gradient (10-60% B in 15 min)Gradient (15-65% B in 12 min)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 220 nmUV @ 220 nm
Column Temp 30°C35°C
Performance Data (System Suitability)
MetricMethod A (C18) ResultMethod B (PFP) ResultAcceptance Criteria
Retention Time (

)
6.4 min5.8 minN/A
Tailing Factor (

)
1.65 (Fail/Marginal)1.05 (Excellent)

Theoretical Plates (

)
4,5009,200

Resolution (

)
1.8 (vs. isomer)3.2 (vs. isomer)

Analysis: Method A suffers from peak tailing due to the interaction between the protonated amine and the silica backbone. Method B utilizes the PFP ligand's electron-deficient ring, which engages in strong


 interactions with the furan ring and hydrogen bonding with the amine, resulting in sharper peaks and superior resolution of structural isomers.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol follows the ICH Q2(R2) guidelines, emphasizing the "fitness for purpose" lifecycle approach.[1][2][3][4]

Specificity (Stress Testing)

Objective: Prove the method can measure the analyte unequivocally in the presence of degradants.

  • Protocol:

    • Prepare 1 mg/mL stock solution.

    • Acid Stress: Add 0.1N HCl, heat at 60°C for 2 hours. (Note: Furan ring opening expected).

    • Oxidation: Add 3%

      
      , ambient temp for 4 hours.
      
    • Base Stress: Add 0.1N NaOH, ambient temp for 2 hours.

  • Acceptance: Peak purity index > 0.999 (via Diode Array Detector). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.
    
Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[5] Residual plot should show random distribution.
Accuracy (Recovery)

Objective: Confirm no bias in measurement.

  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0% with RSD

    
    .
    
Precision (Repeatability)

Objective: Assess intra-day consistency.

  • Protocol: 6 independent injections of the 100% standard.

  • Acceptance: RSD of peak area

    
    ; RSD of retention time 
    
    
    
    .
Robustness

Objective: Verify reliability under small variations.

  • Variations:

    • pH:

      
       units.
      
    • Temperature:

      
      C.
      
    • Flow Rate:

      
      .
      
  • Acceptance: System suitability (Tailing, Resolution) must still pass.

Validation Workflow Visualization

The following diagram outlines the sequence of validation experiments required to meet regulatory standards.

ValidationWorkflow Plan 1. Validation Plan (Define ATP) Specificity 2. Specificity (Forced Degradation) Plan->Specificity Linearity 3. Linearity & Range (5 Levels) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Precision 5. Precision (Repeatability) Accuracy->Precision Robustness 6. Robustness (Parameter Variation) Precision->Robustness Report 7. Final Report (CSR) Robustness->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2).

Discussion & Recommendation

Why Method B (PFP) Wins

The PFP phase offers a "dual-mode" retention mechanism. The fluorine atoms on the benzene ring create a strong electron deficiency, acting as a Lewis acid. This interacts specifically with the electron-rich furan ring (


 interaction). Simultaneously, the polar nature of the C-F bonds allows for hydrogen bonding with the amino alcohol moiety.

In contrast, Method A (C18) relies solely on hydrophobic interactions. Because the amino alcohol is polar, it elutes early and interacts with unreacted silanols on the silica surface, leading to the observed tailing (


).
Stability Considerations

Method B uses a pH of 4.5. This is the "sweet spot" for furan-3-yl amino alcohols.

  • pH < 2.0: High risk of furan ring opening.

  • pH > 8.0: Silica dissolution risk and potential amine oxidation.

  • pH 4.5 (Ammonium Formate): Sufficiently acidic to protonate the amine (ensuring solubility) but mild enough to preserve the furan ring integrity.

Final Verdict

For the purity analysis of furan-3-yl amino alcohols, Method B (PFP/Methanol/Formate) is the validated standard. It provides the necessary specificity to separate isomers and the robustness required for GMP environments.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6] [Link]

  • Mac-Mod Analytical. (n.d.). Mechanisms of Interaction on PFP Phases.[7][Link]

  • Advanced Chromatography Technologies. (2018). The Power of Selectivity: PFP Phases for Polar Aromatics.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

Sources

Bioisosteric Profiling: Furan-3-yl vs. Phenyl Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "High Risk, High Reward" Bioisostere

In medicinal chemistry, the replacement of a phenyl ring with a furan-3-yl moiety is a classic non-classical bioisosteric strategy. This exchange is typically driven by the need to lower lipophilicity (LogP) , improve aqueous solubility , or introduce a hydrogen bond acceptor without significantly altering the steric bulk of the molecule.

However, this modification comes with a critical caveat: Metabolic Liability . While the phenyl ring is generally metabolically robust (barring specific oxidation to phenols), the furan ring is a known "structural alert" (toxicophore). It is prone to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1) into reactive dicarbonyl species, leading to potential hepatotoxicity.[1]

Verdict: Use furan-3-yl analogs to probe binding interactions (H-bonding) and improve physicochemical properties in early discovery. For late-stage candidates, rigorous metabolic screening is mandatory to ensure the furan ring does not become a liability.

Physicochemical & Structural Comparison

The transition from a 6-membered benzenoid system to a 5-membered heteroaromatic system fundamentally alters the molecule's electronic landscape and vector geometry.

FeaturePhenyl (Benzene) Furan-3-yl Impact on Drug Design
Electronic Nature

-electron neutral / slightly rich

-electron excessive (Electron Rich)
Furan is more susceptible to electrophilic attack (metabolism).
H-Bonding None (Hydrophobic only)H-Bond Acceptor (Oxygen LP)Furan oxygen can engage specific residues (e.g., Asn, Ser) in the binding pocket.
Lipophilicity High (Increases LogP)Moderate (Lowers LogP)Furan improves aqueous solubility (~0.5 - 1.0 LogP unit drop).
Geometry (Angle) ~120° (Substituents at 1,4)~110-126° (depending on linkage)Alters the "exit vector" of substituents, potentially improving/ruining fit.
Aromaticity High (Resonance Energy ~36 kcal/mol)Low (Resonance Energy ~16 kcal/mol)Furan is less stable and behaves more like a diene in some reactions.

Bioactivity Case Studies: When Furan Outperforms Phenyl

Case Study A: Adenosine A2A Receptor Antagonists

In the optimization of Adenosine A2A receptor antagonists, replacing a phenyl ring with a furan moiety resulted in a significant potency increase.[2]

  • Observation: The furan-3-yl analog exhibited a ~4-fold increase in potency (

    
     shift +0.6) compared to the phenyl analog.
    
  • Mechanism: Crystallographic data suggested that the furan oxygen atom acts as a specific hydrogen bond acceptor for the amide side chain of Asn253 in the receptor pocket. The phenyl ring, lacking this acceptor capability, relied solely on weaker Van der Waals interactions.

Case Study B: Salvinorin A Analogs (Kappa Opioid Receptor)

Salvinorin A is a potent Kappa Opioid Receptor (KOR) agonist containing a furan-3-yl ring.

  • Experiment: Researchers synthesized analogs replacing the furan-3-yl ring with a phenyl ring.[3]

  • Result: The phenyl analog showed a drastic loss in potency (

    
     dropped from ~1 nM to >1000 nM).
    
  • Causality: The binding pocket at the KOR is sterically restricted. The 5-membered furan ring fits perfectly into the hydrophobic cleft, whereas the slightly larger 6-membered phenyl ring causes steric clashes, preventing the ligand from achieving the active conformation.

Metabolic Liability & Toxicity Mechanisms[4][5]

This is the critical differentiator. The furan ring is metabolically "fragile" compared to the phenyl ring.

The Bioactivation Pathway (CYP2E1)

The furan ring undergoes oxidation by CYP450 enzymes (predominantly CYP2E1) to form an unstable epoxide or cis-enedione intermediate.

  • Epoxidation: CYP450 attacks the electron-rich double bond.

  • Ring Opening: The epoxide rapidly opens to form cis-2-butene-1,4-dial (BDA) .

  • Toxic Conjugation: BDA is a highly reactive Michael acceptor. It covalently binds to:

    • Glutathione (GSH): Detoxification pathway (if GSH is abundant).

    • Proteins/DNA: Toxicity pathway (if GSH is depleted), leading to hepatocyte necrosis and potential carcinogenesis.

Visualization: Metabolic Fate of Furan vs. Phenyl

Metabolic_Pathways Compound Drug Candidate Phenyl Phenyl Analog Compound->Phenyl Synthesis Furan Furan-3-yl Analog Compound->Furan Synthesis Phenol Phenol Metabolite (Stable/Excreted) Phenyl->Phenol CYP450 Oxidation (Major Path) Epoxide Furan Epoxide (Unstable Intermediate) Furan->Epoxide CYP2E1 Bioactivation (High Risk) Quinone Quinone Imine (Rare Toxicity) Phenol->Quinone Oxidation (Minor) BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening GSH GSH Adduct (Detoxification) BDA->GSH + Glutathione Protein Protein/DNA Adducts (Hepatotoxicity) BDA->Protein + Cellular Nucleophiles

Caption: Comparative metabolic fate.[4] Note the direct pathway from Furan to the reactive BDA toxicophore, contrasting with the generally stable Phenyl metabolic route.

Decision Framework: When to Swap?

Use this logic flow to determine if a Furan-3-yl replacement is scientifically justified for your lead series.

Decision_Tree Start Start: Phenyl Ring Optimization Solubility Is Solubility/LogP a major issue? Start->Solubility HBond Is there a potential H-bond acceptor interaction nearby? Solubility->HBond No Furan Consider Furan-3-yl Replacement Solubility->Furan Yes (Furan lowers LogP) Metab Is the molecule intended for chronic daily dosing? HBond->Metab No HBond->Furan Yes (O-atom acceptor) Metab->Furan No (Acute/Oncology only) Phenyl Retain Phenyl / Try Pyridine Metab->Phenyl Yes (Avoid Structural Alerts) Screen MANDATORY: Run Reactive Metabolite Screen (GSH Trapping) Furan->Screen Next Step

Caption: Strategic decision tree for bioisosteric replacement of phenyl with furan-3-yl.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling (Furan-3-yl Installation)

Objective: Install a furan-3-yl moiety onto an aryl halide scaffold.

  • Reagents: Aryl bromide/iodide substrate, Furan-3-boronic acid,

    
    , 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Protocol:

    • Dissolve aryl halide (1.0 eq) and furan-3-boronic acid (1.5 eq) in degassed Dioxane/Water.

    • Add

      
       (3.0 eq) and 
      
      
      
      (0.05 eq).
    • Heat to 90°C under

      
       atmosphere for 4-12 hours.
      
    • Workup: Dilute with EtOAc, wash with brine. Furan derivatives can be acid-sensitive; avoid strong acid washes.

    • Purification: Flash chromatography (Hexane/EtOAc). Note: Furan-3-yl compounds are generally stable on silica, unlike some furan-2-yl analogs.

Metabolic Stability & GSH Trapping Assay

Objective: Quantify metabolic stability and detect reactive BDA formation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate test compound (1

      
      ) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.
      
    • Stability Arm: Quench aliquots at 0, 15, 30, 60 min with acetonitrile. Analyze by LC-MS/MS to determine

      
       and 
      
      
      
      .
    • Trapping Arm: Add Glutathione (GSH, 5 mM) to the incubation mixture.

    • Analysis: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH-adduct mass shifts (+307 Da) via LC-MS/MS.

    • Interpretation: Detection of a GSH adduct confirms bioactivation of the furan ring.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • Tse, E., et al. (2020).[4] Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of Phenyl Rings: Recent Developments. Journal of Medicinal Chemistry. [Link]

  • Drug Hunter. (2025).[5] Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Separation of 2-Amino-3-(furan-3-yl)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chiral separation methods for the enantiomers of 2-Amino-3-(furan-3-yl)propan-1-ol, a key chiral building block in pharmaceutical synthesis. As the therapeutic and toxicological profiles of enantiomers can differ significantly, robust and efficient methods for their separation are critical for drug development and quality control. This document delves into the technical nuances of various separation techniques, offering field-proven insights and detailed experimental protocols to guide researchers in selecting and optimizing the most suitable method for their needs.

Introduction to the Challenge: The Chirality of 2-Amino-3-(furan-3-yl)propan-1-ol

2-Amino-3-(furan-3-yl)propan-1-ol possesses a single stereocenter at the carbon atom bearing the hydroxyl group. This gives rise to a pair of enantiomers, the (R) and (S) forms, which are non-superimposable mirror images of each other. The presence of a primary amine, a primary alcohol, and a furan ring provides multiple points of interaction for chiral selectors, making this molecule amenable to various separation techniques. The choice of method will depend on the scale of the separation (analytical vs. preparative), required purity, and available instrumentation.

Chromatographic Approaches: HPLC and SFC

Chromatographic methods are the workhorses of chiral separations in the pharmaceutical industry, offering high resolution and applicability to a wide range of molecules.[1][2]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and widely used method for enantiomeric separation.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a polar molecule like 2-Amino-3-(furan-3-yl)propan-1-ol, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points for method development.[3][4]

Mechanism of Separation on Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are the most widely used for their broad applicability.[5][6] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the amine and hydroxyl groups of the analyte), dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. The furan ring of the analyte can also participate in π-π stacking interactions with the phenyl groups of the carbamate derivatives on the CSP.

Illustrative HPLC Protocol:

While specific experimental data for 2-Amino-3-(furan-3-yl)propan-1-ol is not widely published, the following protocol is a robust starting point based on methods for similar amino alcohols.[3][7]

Step-by-Step Methodology:

  • Column Selection: Begin with a polysaccharide-based CSP, such as a Daicel CHIRALPAK® AD-H (amylose-based) or CHIRALCEL® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a ratio of 80:20 (v/v). Add a basic modifier, such as diethylamine (DEA), to a final concentration of 0.1% to improve peak shape and reduce tailing of the basic amine.

  • System Setup:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm (the furan ring provides a suitable chromophore)

  • Sample Preparation: Dissolve the racemic 2-Amino-3-(furan-3-yl)propan-1-ol in the mobile phase to a concentration of 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of the sample and acquire the chromatogram.

  • Optimization: If baseline separation is not achieved, systematically vary the ratio of n-Hexane to IPA (e.g., 90:10, 70:30). The alcohol modifier plays a crucial role in the hydrogen bonding interactions with the CSP.

Data Presentation (Illustrative):

CSPMobile Phase (Hexane:IPA:DEA)Retention Time (min)Resolution (Rs)
CHIRALPAK® AD-H80:20:0.1Enant. 1: 12.5, Enant. 2: 14.8> 2.0
CHIRALCEL® OD-H85:15:0.1Enant. 1: 15.2, Enant. 2: 17.1> 1.8

Note: The above data is illustrative and based on typical performance for similar compounds.

Workflow for Chiral HPLC Method Development:

cluster_0 HPLC Method Development Workflow start Select CSPs (Polysaccharide-based) screen Screen Mobile Phases (Normal Phase: Hexane/Alcohol) start->screen Initial Screening analyze Analyze Separation (Resolution, Peak Shape) screen->analyze optimize Optimize Mobile Phase (Vary Alcohol %, Additive) analyze->optimize Separation not optimal validate Validate Method analyze->validate Baseline Separation Achieved optimize->analyze Re-evaluate cluster_1 SFC Method Development Workflow start_sfc Select Immobilized CSP screen_sfc Screen Co-solvents (Methanol, Ethanol) start_sfc->screen_sfc analyze_sfc Analyze Separation (Resolution, Retention) screen_sfc->analyze_sfc optimize_sfc Optimize Co-solvent % & Additive analyze_sfc->optimize_sfc Sub-optimal separation validate_sfc Validate Method analyze_sfc->validate_sfc Good Separation optimize_sfc->analyze_sfc cluster_2 Enzymatic Resolution Workflow racemate Racemic Amino Alcohol reaction Enzymatic Acylation (Lipase, Acyl Donor) racemate->reaction monitoring Monitor Conversion & ee (Chiral HPLC) reaction->monitoring separation Separation (Chromatography) monitoring->separation ~50% Conversion product1 Unreacted Enantiomer (High ee) separation->product1 product2 Acylated Enantiomer separation->product2 cluster_3 Diastereomeric Crystallization Workflow racemate_cryst Racemic Amine salt_formation Salt Formation with Chiral Acid racemate_cryst->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation_cryst Filtration crystallization->separation_cryst crystals Crystals of Less Soluble Diastereomer separation_cryst->crystals mother_liquor Mother Liquor with More Soluble Diastereomer separation_cryst->mother_liquor liberation1 Liberate Free Base crystals->liberation1 liberation2 Liberate Free Base mother_liquor->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile Analysis: A Synthesis of Functional Group Chemistry

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. In the absence of specific data for 2-Amino-3-(furan-3-yl)propan-1-ol, we must infer its potential hazards from its constituent parts: the furan moiety and the amino alcohol backbone.

  • Furan Derivatives: The furan ring is a common heterocyclic compound that presents several potential hazards. Furans can be flammable, and their vapors may form explosive mixtures with air.[1] Many furan derivatives are considered toxic if ingested, inhaled, or absorbed through the skin.[1][2] A significant and often overlooked hazard of furan compounds is their potential to form explosive peroxides when exposed to air and light over time.[2]

  • Amino Alcohols: The amino alcohol functional group suggests that this compound may be corrosive, capable of causing severe skin burns and serious eye damage.[3][4] Compounds in this class are often harmful if swallowed.[3][5]

Based on this analysis, 2-Amino-3-(furan-3-yl)propan-1-ol should be handled as a hazardous substance with potential flammability, toxicity, and corrosivity.

Quantitative Hazard Data for Structurally Related Compounds

To provide a more concrete understanding of the potential risks, the following table summarizes key hazard data for furan and a representative amino alcohol, 2-amino-1-propanol.

PropertyFuran2-Amino-1-propanol
CAS Number 110-00-92749-11-3
Flash Point -36 °C (-32.8 °F)63 °C (145 °F)
GHS Hazard Statements H225: Highly flammable liquid and vaporH302: Harmful if swallowedH319: Causes serious eye irritationH336: May cause drowsiness or dizzinessH314: Causes severe skin burns and eye damage

This data is provided for contextual understanding and may not be fully representative of 2-Amino-3-(furan-3-yl)propan-1-ol.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazard profile, stringent adherence to PPE protocols is mandatory at all stages of handling and disposal.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[3]

  • Hand Protection: Use chemical-resistant gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Body Protection: A lab coat or a complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Step-by-Step Disposal Protocol

The proper disposal of 2-Amino-3-(furan-3-yl)propan-1-ol is a multi-step process designed to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][6]

Step 1: Waste Segregation

Do not mix 2-Amino-3-(furan-3-yl)propan-1-ol waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2] Incompatible wastes can lead to dangerous reactions. For example, keep acids well segregated from bases, cyanides, and hypochlorites.[7]

Step 2: Waste Collection and Containment

Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Container Selection: The container must be in good condition and chemically compatible with the waste.[8][9] For organic compounds like this, a high-density polyethylene (HDPE) or glass container is often suitable. Avoid metal containers if the substance is acidic.[10]

  • Headspace: If collecting liquid waste, leave approximately 10% headspace in the container to allow for vapor expansion.[10]

  • Closure: Keep the container tightly closed at all times except when adding waste. Do not leave a funnel in the container opening.[8]

Step 3: Labeling

Proper labeling is crucial for safe handling and disposal. The label must be securely attached to the container and clearly legible.[8] Include the following information:

  • The words "HAZARDOUS WASTE"[8]

  • The full chemical name: "2-Amino-3-(furan-3-yl)propan-1-ol" (no abbreviations or chemical formulas)[8]

  • The approximate quantity or percentage of the contents[8]

  • Relevant hazard pictograms (e.g., flammable, corrosive, toxic)[7]

  • The date of waste accumulation

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.[8]

  • Location: The SAA should be at or near the point of waste generation and under the control of the operator of the process generating the waste.[8]

  • Segregation: Store the container segregated by hazard class (e.g., away from strong acids or oxidizers).[8]

  • Secondary Containment: It is best practice to use a secondary containment system to capture any potential leaks.[9]

Step 5: Arranging for Final Disposal

When the waste container is approximately 90% full, or within the time limits specified by your institution (e.g., 150 days for laboratory waste), arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][11] The most common disposal method for this type of organic waste is controlled incineration at a licensed facility.[1][10]

Spill Management

In the event of a small spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.

  • Assess the Spill: If the spill is large or you are unsure how to handle it, contact your EHS department immediately.

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the liquid.[12]

  • Collect and Dispose: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-3-(furan-3-yl)propan-1-ol.

G start Start: Waste Generation (2-Amino-3-(furan-3-yl)propan-1-ol) assess_hazards Assess Hazards (Flammable, Toxic, Corrosive) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Do not mix with incompatibles) ppe->segregate collect Collect in Compatible Container (Labeled, Sealed, <90% Full) segregate->collect store Store in Satellite Accumulation Area (Secure, Segregated) collect->store spill_check Spill Occurred? store->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes request_pickup Request EHS Pickup spill_check->request_pickup No spill_protocol->store end End: Final Disposal by Licensed Contractor (Incineration) request_pickup->end

Caption: Disposal workflow for 2-Amino-3-(furan-3-yl)propan-1-ol.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion - Laboratory Fume Extraction.
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
  • Furan - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • MSDS - Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • material safety data sheet sds/msds - CDH Fine Chemical. CDH Fine Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

Sources

Personal protective equipment for handling 2-Amino-3-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-Amino-3-(furan-3-yl)propan-1-ol presents a dual-hazard profile that requires a "hybrid" safety approach. It combines the corrosivity typical of primary amino alcohols with the systemic toxicity and instability inherent to the furan heterocycle.

As a researcher, you must treat this compound not merely as a building block, but as a potential hepatotoxin and sensitizer that can degrade explosively if mishandled.

The Hazard Matrix (The "Why" Behind the Protocol)
Hazard DomainSpecific RiskMechanism/Causality
Corrosivity Skin/Eye Burns (Cat 1B/1C)The primary amine (

) and alcohol (

) functionalities create a basic, caustic environment capable of saponifying membrane lipids immediately upon contact.
Systemic Toxicity Hepatotoxicity / CarcinogenicityThe furan ring is metabolically activated by CYP450 enzymes (specifically CYP2E1) into reactive enedial intermediates (e.g., cis-2-butene-1,4-dial), which alkylate proteins and DNA.
Instability Peroxide Formation / PolymerizationFuran derivatives are electron-rich dienes. They react with atmospheric oxygen to form peroxides (explosion hazard) and polymerize violently in the presence of strong acids.

Personal Protective Equipment (PPE) Specifications

Standard nitrile gloves and safety glasses are insufficient for this compound.

A. Hand Protection: The "Permeation Barrier" Strategy

Requirement: Double-gloving is mandatory.

  • Inner Layer: 0.11 mm (4 mil) Nitrile. Purpose: Dexterity and immediate sacrificial layer against splashes.

  • Outer Layer: Silver Shield / 4H (Laminate Film) OR High-Grade Nitrile (>0.2 mm / 8 mil) with extended cuff.

    • Scientific Rationale: Furan derivatives are organic solvents that can permeate standard thin nitrile gloves rapidly. Amines can degrade latex. Laminate film offers the highest breakthrough time (>480 min) against both amines and aromatic heterocycles.

B. Respiratory Protection: The "Zero-Inhalation" Standard

Requirement: All handling must occur within a certified Chemical Fume Hood (CFH).

  • Face Velocity: Maintain 0.3–0.5 m/s (60–100 fpm).

  • Outside the Hood: If weighing or transport outside a CFH is unavoidable (strongly discouraged), use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).

    • Scientific Rationale: N95 masks do not stop organic vapors. The furan ring's volatility means vapors can accumulate; inhalation bypasses first-pass metabolism, delivering the toxin directly to the bloodstream.

C. Eye & Face Protection

Requirement: Chemical Splash Goggles (ANSI Z87.1+) + Face Shield.

  • Scientific Rationale: Safety glasses leave gaps. As a corrosive amine, a single droplet can cause irreversible corneal opacity. The face shield protects the neck/chin from splashes during syringe transfers.

Operational Workflow: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Quench Acids: Ensure the receiving flask and hood area are free of strong acids (HCl,

    
    ).
    
    • Reasoning: Acidic environments trigger rapid, exothermic polymerization of the furan ring, potentially causing a "runaway" thermal event.

  • Light Protection: Wrap storage vessels in aluminum foil or use amber glass.

    • Reasoning: 3-substituted furans are photosensitive; UV light accelerates photo-oxidation and peroxide buildup.

Phase 2: Weighing & Transfer
  • Taring: Tare the weighing boat inside the fume hood. Do not tare on the open bench.

  • Solid/Oil Transfer: Use a disposable spatula or glass pipette. Avoid metal needles if possible (metal ions can catalyze oxidation).

  • Solvent Selection: Dissolve immediately in a non-protic solvent (e.g., DCM, THF) if the protocol allows. Avoid leaving the neat material exposed to air.[1][2][3][4][5][6]

Phase 3: Reaction Monitoring
  • TLC/LCMS Prep: When taking aliquots, quench the sample immediately in the appropriate solvent.

  • Waste Stream: Do not dump aliquots into the general "Acid Waste" carboy. Use "Basic/Organic" waste streams only.

Visualizing the Safety Logic (DOT Diagram)

The following decision tree illustrates the critical "Stop/Go" decision points for handling this compound safely.

G Start Start: Handling 2-Amino-3-(furan-3-yl)propan-1-ol CheckEnv Check Engineering Controls: Fume Hood Functional? Acids Removed? Start->CheckEnv PPE_Check PPE Verification: Double Gloves (Nitrile/Laminate)? Goggles + Face Shield? CheckEnv->PPE_Check Pass Stop STOP: Correct Deficiencies CheckEnv->Stop Fail State_Check Physical State Check: Solid or Viscous Oil? PPE_Check->State_Check Pass PPE_Check->Stop Fail Solid_Path Solid Handling: Avoid Dust Generation Use Anti-Static Gun State_Check->Solid_Path Solid Liquid_Path Liquid Handling: Avoid Aerosols Use Positive Displacement Pipette State_Check->Liquid_Path Liquid/Oil Reaction Reaction / Synthesis Solid_Path->Reaction Liquid_Path->Reaction Disposal Disposal: Segregate from ACIDS Label 'Toxic & Corrosive' Reaction->Disposal

Caption: Operational Logic Flow for 2-Amino-3-(furan-3-yl)propan-1-ol. Note the critical "Stop" points if engineering controls or PPE are compromised.

Emergency Response & Decontamination

Exposure Scenarios
EventImmediate ActionMedical Justification
Skin Contact Wash with soap and water for 15 minutes .[2][7] Do NOT use alcohol/solvents.Solvents (ethanol/DMSO) increase skin permeability, driving the furan toxin deeper into the dermis.
Eye Contact Irrigate for 30 minutes (15 min is standard, 30 min for amines).Amines penetrate the corneal stroma rapidly; extended flushing is required to normalize pH.
Spill (<10mL) Cover with vermiculite or sand . Do not use paper towels (fire risk).Furan compounds are flammable.[1][7][8] Paper towels increase surface area for oxidation/ignition.
Waste Disposal[1][3][6][7][9][10][11]
  • Labeling: Must be labeled "Flammable," "Corrosive," and "Toxic."

  • Segregation: NEVER mix with acidic waste streams.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if long-term storage is required.

References

  • National Institutes of Health (NIH) - PubChem. Furan - Compound Summary & Safety Profile. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Furan. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.